Diethyl 3-methoxybenzylphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGMUQNGGBRXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442516 | |
| Record name | Diethyl 3-methoxybenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60815-18-1 | |
| Record name | Diethyl 3-methoxybenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 3-methoxybenzylphosphonate
This technical guide provides a comprehensive overview of the synthesis of Diethyl 3-methoxybenzylphosphonate, a valuable intermediate in organic synthesis, particularly for the Horner-Wadsworth-Emmons reaction. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the prevalent synthetic methodology, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Core Synthesis Route: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.
An alternative, environmentally favorable approach involves the direct reaction of an alcohol with triethyl phosphite in the presence of a catalyst, such as tetrabutylammonium iodide (n-Bu4NI). This method avoids the separate preparation of the alkyl halide.
Below is a summary of the reactants and typical reaction conditions for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield |
| 3-Methoxybenzyl alcohol | Triethyl phosphite | n-Bu4NI, 125 °C, 24 h | This compound | 90%[1] |
| 3-Methoxybenzyl bromide | Triethyl phosphite | Heat (reflux) | This compound | High |
Reaction Mechanism
The synthesis of this compound from 3-methoxybenzyl bromide and triethyl phosphite follows the classical Michaelis-Arbuzov reaction mechanism. The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 3-methoxybenzyl bromide. This results in the formation of a phosphonium salt intermediate. The bromide anion then attacks one of the ethyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of the final product, this compound, and ethyl bromide as a byproduct.
Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. While a specific protocol for the 3-methoxy derivative is provided, a more general and robust procedure for a similar compound, diethyl benzylphosphonate, is also included to offer further guidance on setup, workup, and purification.
Protocol 1: Synthesis of this compound from 3-Methoxybenzyl Alcohol [1]
-
Reactants and Reagents:
-
3-Methoxybenzyl alcohol
-
Triethyl phosphite
-
Tetrabutylammonium iodide (n-Bu4NI)
-
-
Procedure:
-
In a reaction vessel, combine 3-methoxybenzyl alcohol and triethyl phosphite.
-
Add a catalytic amount of tetrabutylammonium iodide (n-Bu4NI).
-
Heat the reaction mixture at 125 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then purified by flash column chromatography.
-
-
Yield: 90% isolated yield.
Protocol 2: General Procedure for the Synthesis of Diethyl Benzylphosphonates from Benzyl Alcohols
This protocol is adapted from a procedure for the synthesis of diethyl benzylphosphonate and is applicable to substituted benzyl alcohols like 3-methoxybenzyl alcohol.
-
Reaction Setup:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is maintained under an argon atmosphere.
-
The flask is charged with zinc iodide (1.2 equivalents).
-
Anhydrous tetrahydrofuran (THF) is added via syringe.
-
Triethyl phosphite (1.5 equivalents) is added via syringe.
-
The corresponding benzyl alcohol (1.0 equivalent) is added via syringe.
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux (approximately 75 °C in THF) for 12-16 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The volatile components are removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a 2 N aqueous solution of sodium hydroxide.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
Distillation: The crude product can be purified by vacuum distillation.
-
Column Chromatography: Alternatively, purification can be achieved by flash column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexanes.
-
Purification and Characterization
Purification of this compound is typically achieved through flash column chromatography on silica gel. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes is commonly employed.
Characterization Data for this compound [1]
| Analysis | Data |
| Appearance | Colorless oil |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.27–7.20 (m, 1H), 6.96–6.84 (m, 2H), 6.80 (d, J = 8.0 Hz, 1H), 4.09–3.96 (m, 4H), 3.80 (s, 3H), 3.14 (d, J = 22.0 Hz, 2H) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Diethyl 3-methoxybenzylphosphonate CAS number 60815-18-1
Diagram: Synthesis via Michaelis-Arbuzov Reaction
Caption: Workflow for the Michaelis-Arbuzov synthesis of this compound.
Protocol 2: Horner-Wadsworth-Emmons Olefination
This protocol details the use of this compound to synthesize a stilbene derivative from an aldehyde.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Sodium hydride (NaH, 1.1 eq), n-Butyllithium (n-BuLi), or KHMDS)
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Round-bottom flask or Schlenk flask
-
Syringes for liquid transfer
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere and add anhydrous THF.
-
Add this compound (1.0 eq) to the flask and cool the solution to 0°C or -78°C, depending on the base used (typically -78°C for n-BuLi, 0°C to room temp for NaH).
-
Slowly add the strong base (e.g., NaH, 1.1 eq) to the stirred solution. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation, which is often indicated by a color change, forming the phosphonate carbanion.
-
While maintaining the temperature, add the aldehyde (1.0 eq), typically dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.
-
Allow the reaction to stir for several hours. The reaction can be warmed slowly to room temperature to ensure completion. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it carefully by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired alkene, which is typically a mixture of (E) and (Z) isomers, with the (E)-alkene predominating.
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow of the Horner-Wadsworth-Emmons olefination reaction.
Spectral Data
| Data Type | Diethyl (3-methoxyphenyl)phosphonate | Diethyl benzylphosphonate | Expected for this compound |
| ¹H NMR | δ 1.24 (t, 6H), 3.75 (s, 3H), 3.95–4.11 (m, 4H), 6.99 (dt, 1H), 7.22–7.33 (m, 3H) | δ 1.17 (t, 6H), 3.15 (d, J=21.9 Hz, 2H), 3.88-4.05 (m, 4H), 7.20-7.33 (m, 5H) | Signals for ethoxy (triplet ~1.2 ppm, multiplet ~4.0 ppm), methoxy (singlet ~3.8 ppm), a doublet for the benzylic CH₂ (~3.2 ppm, with P-H coupling), and aromatic signals (~6.8-7.3 ppm) are expected. |
| ¹³C NMR | δ 16.22 (d), 55.3 (s), 62.1 (d), 114-130 (aromatic signals) | δ 16.4 (d), 34.1 (d, J=137.9 Hz), 62.3 (d), 126-135 (aromatic signals) | Signals for ethoxy carbons (~16 ppm, ~62 ppm), methoxy carbon (~55 ppm), the benzylic carbon (doublet due to P-C coupling, ~34 ppm), and aromatic carbons are expected. |
| ³¹P NMR | δ 17.11 | δ 26.2 | A single peak in the range of δ 25-30 ppm is expected. |
Note: Chemical shifts (δ) are in ppm. J = coupling constant in Hz. Data is for samples in CDCl₃.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely published, related organophosphates like diethyl benzylphosphonate are known to be skin and eye irritants. Standard laboratory safety precautions should be taken.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Store in a cool, dry place, away from strong oxidizing agents.
-
Consult the supplier-specific SDS for detailed handling and disposal information.
physical and chemical properties of Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 3-methoxybenzylphosphonate. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key chemical processes to support researchers and professionals in drug development and chemical synthesis.
Core Properties and Identifiers
This compound is an organophosphorus compound recognized for its utility in various chemical syntheses, particularly as a reagent in olefination reactions.[1][2]
| Identifier | Value | Reference(s) |
| CAS Number | 60815-18-1 | [1] |
| Molecular Formula | C₁₂H₁₉O₄P | [1][2] |
| Molecular Weight | 258.25 g/mol | [1][2] |
| Synonyms | 3-(Diethylphosphonomethyl)anisole, (3-Methoxybenzyl)phosphonic Acid Diethyl Ester | [1] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
| Boiling Point | 135 °C at 0.5 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Refractive Index | 1.50 | [1] |
Chemical Synthesis: The Michaelis-Arbuzov Reaction
A primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. An environmentally benign variation utilizes a direct reaction between an alcohol and a triethyl phosphite.
Experimental Protocol: Synthesis
A detailed protocol for the gram-scale synthesis is as follows[1]:
-
A mixture of 3-methoxybenzyl alcohol (2.16 g, 20 mmol), triethyl phosphite (4.98 g, 30 mmol, 1.5 equiv.), and n-Bu₄NI (220.0 mg, 3 mol%) is prepared.
-
The mixture is sealed in a 20 mL Schlenk tube under a nitrogen atmosphere.
-
The sealed tube is heated at 130 °C for 24 hours.
-
After the reaction is complete, low-boiling byproducts are removed under vacuum.
-
The crude product is then purified by flash column chromatography on silica gel.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method.
Experimental Protocol: Purification
A general procedure for purification by flash chromatography is as follows[1]:
-
A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The adsorbed sample is carefully loaded onto the top of the prepared column.
-
The column is eluted with a solvent system of increasing polarity, for example, a gradient of dichloromethane and methanol (starting from 100/0 and gradually increasing the methanol content).[1]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound.
¹H NMR Spectral Data
The following ¹H NMR data has been reported for this compound (500 MHz, CDCl₃)[1]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.27–7.20 | m | 1H | Ar-H |
| 6.96–6.84 | m | 2H | Ar-H |
| 6.80 | d, J = 8.0 Hz | 1H | Ar-H |
| 4.09–3.96 | m | 4H | O-CH₂-CH₃ |
| 3.80 | s | 3H | O-CH₃ |
| 3.14 | d, J = 22.0 Hz | 2H | P-CH₂-Ar |
| 1.25 | t, J = 7.0 Hz | 6H | O-CH₂-CH₃ |
Reactivity and Applications
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[6][7][8][9][10] In this reaction, the phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
Biological Activity
Recent studies have explored the biological activities of diethyl benzylphosphonate derivatives, revealing their potential as antimicrobial agents.[11][12][13] The antimicrobial efficacy is influenced by the substituents on the phenyl ring. For instance, the introduction of a boronic acid group has been shown to enhance activity against certain strains of Escherichia coli.[11] This suggests that this compound and its analogs are promising scaffolds for the development of new therapeutic agents.
Stability and Storage
Information regarding the long-term stability of this compound is not extensively detailed in the provided search results. However, as a general practice for organophosphorus compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14]
References
- 1. rsc.org [rsc.org]
- 2. Diethyl (3-Methoxybenzyl)phosphonate | CymitQuimica [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]
- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [mdpi.com]
- 14. fishersci.com [fishersci.com]
Diethyl 3-methoxybenzylphosphonate molecular weight and formula
An In-depth Technical Guide on Diethyl 3-methoxybenzylphosphonate
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on this compound.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 258.25 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₉O₄P | [1][2] |
Compound Identification
For accurate tracking and referencing in experimental and developmental workflows, the following identifiers are crucial.
Caption: Chemical Identifiers.
References
In-Depth NMR Characterization of Diethyl 3-methoxybenzylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Diethyl 3-methoxybenzylphosphonate. This document details the expected chemical shifts and coupling constants, outlines standardized experimental protocols for data acquisition, and presents the information in a clear, structured format to support research and development activities.
Introduction
This compound is a member of the organophosphonate class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding their mechanism of action and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this compound.
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR data.
Caption: Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl, methoxy, benzyl, and aromatic protons. The data presented here is compiled from reliable sources.[1]
| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (Ethyl) | 1.24 | Triplet (t) | 7.1 | 6H |
| -OCH₃ (Methoxy) | 3.75 | Singlet (s) | - | 3H |
| -OCH₂- (Ethyl) | 3.95 - 4.11 | Multiplet (m) | - | 4H |
| Ar-H | 6.99 | Doublet of triplets (dt) | J = 6.3, 2.8 | 1H |
| Ar-H | 7.22 - 7.33 | Multiplet (m) | - | 3H |
| P-CH₂-Ar | Data not available | Doublet (d) | Data not available | 2H |
Note: The chemical shift for the benzylic protons (P-CH₂-Ar) was not explicitly provided in the primary source. Based on data for the analogous diethyl benzylphosphonate, this signal is expected to be a doublet in the range of 3.1-3.2 ppm with a J-coupling to phosphorus of approximately 22 Hz.
¹³C NMR Spectral Data
The ¹³C NMR spectral data for this compound is partially available. The chemical shift for the methyl carbon of the ethyl group has been reported.[1] Due to the lack of a complete, publicly available ¹³C NMR dataset for this compound, the expected chemical shifts for the remaining carbons are estimated based on data from the closely related diethyl benzylphosphonate and typical substituent effects.
| Carbon (Atom No.) | Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | 16.22 |
| -OCH₃ (Methoxy) | ~55 |
| -OCH₂- (Ethyl) | ~62 |
| Aromatic CH | ~113-130 |
| Aromatic C-O | ~159 |
| Aromatic C-CH₂ | ~133 |
| P-CH₂-Ar | ~34 |
Note: Values marked with an asterisk () are estimates and should be confirmed experimentally.*
Experimental Protocols
The following section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of compound and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) can be used as internal references.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C NMR). However, referencing to the residual solvent peak is often sufficient.
NMR Data Acquisition
Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 128-1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Experimental Workflow
The general workflow for NMR analysis is depicted in the following diagram.
Caption: General experimental workflow for NMR analysis.
Conclusion
This technical guide provides the available ¹H and partial ¹³C NMR characterization data for this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR spectra for this and related compounds. While a complete experimental ¹³C NMR dataset is not currently available in the public domain, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this class of molecules. It is recommended that the full ¹³C NMR spectrum be acquired for complete structural verification in any application.
References
Technical Guide: ³¹P NMR Spectroscopy of Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data, synthesis, and analysis of Diethyl 3-methoxybenzylphosphonate. This document is intended to be a comprehensive resource for professionals in research and development who are working with or interested in this class of organophosphorus compounds.
Data Presentation: ³¹P NMR Spectroscopic Data
While a directly reported ³¹P NMR chemical shift for this compound has not been identified in a comprehensive search of available literature, the chemical shift can be reliably estimated based on structurally similar compounds. The electronic effect of a meta-methoxy group on the benzyl ring is not expected to significantly alter the chemical environment of the phosphorus atom, which is insulated by a methylene bridge.
The most relevant data for comparison is that of the unsubstituted Diethyl benzylphosphonate. The table below summarizes the reported ³¹P NMR chemical shifts for this and other related phosphonates.
| Compound Name | Structure | ³¹P Chemical Shift (δ) [ppm] | Solvent |
| Diethyl benzylphosphonate | C₆H₅CH₂P(O)(OCH₂CH₃)₂ | ~24.5 | Not specified |
| Diethyl benzylphosphonate | C₆H₅CH₂P(O)(OCH₂CH₃)₂ | 25.93 | CDCl₃ |
| Diethyl benzylphosphonate | C₆H₅CH₂P(O)(OCH₂CH₃)₂ | 26.5 | DMSO-d₆[1] |
| Diethyl (4-methoxyphenyl)phosphonate | 4-CH₃OC₆H₄P(O)(OCH₂CH₃)₂ | 19.6 | CDCl₃[2] |
| Diethyl (3-methoxyphenyl)phosphonate | 3-CH₃OC₆H₄P(O)(OCH₂CH₃)₂ | 17.11 | CDCl₃[2] |
| Diethyl (2-methoxyphenyl)phosphonate | 2-CH₃OC₆H₄P(O)(OCH₂CH₃)₂ | 17.11 | CDCl₃[2] |
| Diethyl p-tolylphosphonate | 4-CH₃C₆H₄P(O)(OCH₂CH₃)₂ | 18.74 | CDCl₃[2] |
| Diethyl o-tolylphosphonate | 2-CH₃C₆H₄P(O)(OCH₂CH₃)₂ | 19.43 | CDCl₃[2] |
Based on this data, the expected ³¹P NMR chemical shift for this compound is anticipated to be in the range of 24-27 ppm when measured in a common deuterated solvent such as CDCl₃ or DMSO-d₆.
Experimental Protocols
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The most common and effective method for the synthesis of diethyl benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.
Materials:
-
3-Methoxybenzyl chloride (or bromide)
-
Triethyl phosphite
-
Anhydrous toluene (or solvent-free)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet is charged with 3-methoxybenzyl chloride (1.0 equivalent).
-
Addition of Reagent: Triethyl phosphite (1.1 to 1.5 equivalents) is added to the flask. The reaction can be performed neat or with a high-boiling solvent like toluene.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 120-160 °C under an inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The disappearance of the triethyl phosphite signal (around 139 ppm) and the appearance of the product signal (expected around 24-27 ppm) indicates the progression of the reaction.
-
Work-up: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to remove the ethyl chloride byproduct and any unreacted starting materials. The final product, this compound, is typically a colorless oil.
Acquisition of ³¹P NMR Spectrum
A standard protocol for acquiring a high-quality, proton-decoupled ³¹P NMR spectrum is detailed below.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher) with a multinuclear probe.
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
This compound sample.
-
External reference standard (e.g., 85% H₃PO₄ in a sealed capillary).
Procedure:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrometer Setup: The NMR spectrometer is tuned to the ³¹P frequency.
-
Referencing: The chemical shifts are referenced externally to 85% phosphoric acid (H₃PO₄) at 0.0 ppm.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is used.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is appropriate.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are usually adequate to obtain a good signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.5-1.0 Hz) followed by a Fourier transform to obtain the final spectrum.
Visualization
The following diagrams illustrate the structure of this compound and the general workflow for its synthesis and NMR analysis.
Caption: Structure and expected ³¹P NMR chemical shift of this compound.
Caption: Workflow for the synthesis and ³¹P NMR analysis of this compound.
References
Technical Guide: Infrared and Mass Spectrometry Analysis of Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Diethyl 3-methoxybenzylphosphonate through infrared (IR) spectroscopy and mass spectrometry (MS). The document outlines detailed experimental protocols, presents predicted spectral data, and illustrates key fragmentation pathways and experimental workflows.
Introduction
This compound is an organophosphorus compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Accurate analytical characterization is crucial for its identification, purity assessment, and structural elucidation. This guide focuses on two primary analytical techniques: IR spectroscopy, for the identification of functional groups, and mass spectrometry, for the determination of molecular weight and fragmentation patterns. While experimental spectra for this specific molecule are not widely available in public databases, this guide provides a detailed predictive analysis based on the known spectral data of closely related compounds, such as Diethyl benzylphosphonate.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the IR and mass spectra of this compound. These predictions are based on the analysis of the spectral data of analogous compounds and the known effects of the constituent functional groups.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2985-2900 | Strong | C-H stretch (aliphatic -CH₃, -CH₂) |
| ~1600, ~1585, ~1490 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1465 | Medium | C-H bend (aliphatic -CH₂) |
| ~1390 | Medium-Weak | C-H bend (aliphatic -CH₃) |
| ~1250 | Strong, Sharp | P=O stretch (phosphoryl group) |
| ~1260, ~1030 | Strong | C-O-C stretch (asymmetric and symmetric, methoxy group) |
| ~1160 | Medium | P-O-C stretch |
| ~1050-1020 | Strong | P-O-C stretch (ester group) |
| ~970 | Medium | P-O-C stretch |
| ~780, ~690 | Strong | C-H bend (aromatic, meta-disubstitution) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 258 | Moderate | [M]⁺ (Molecular Ion) |
| 229 | Low | [M - C₂H₅]⁺ |
| 213 | Moderate | [M - OC₂H₅]⁺ |
| 185 | Moderate | [M - O(C₂H₅)₂]⁺ |
| 155 | Moderate | [C₇H₆O(OCH₃)P]⁺ |
| 121 | High | [CH₂(C₆H₄OCH₃)]⁺ (3-methoxybenzyl fragment) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for conducting IR and mass spectrometry analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of neat this compound to identify its characteristic functional groups.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Shimadzu FT-IR 8300)
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid sampling.
Procedure (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of this compound (a colorless liquid) directly onto the center of the ATR crystal to completely cover the crystal surface.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.
Procedure (using salt plates):
-
Obtain two clean and dry salt plates (NaCl or KBr) from a desiccator.
-
Place one drop of this compound onto the center of one plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
Acquire the spectrum using the same parameters as the ATR method.
-
Clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone) and return them to the desiccator.
Mass Spectrometry
Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (e.g., Agilent GC-MS, Thermo Scientific TRACE GC with an Ion Trap MS).
-
GC column: A non-polar or low-polarity capillary column (e.g., HP-5ms, TG-5SilMS) is suitable.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose a fragmentation mechanism consistent with the observed spectrum and the structure of the molecule.
Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
This diagram outlines the logical workflow for the IR and mass spectrometry analysis of this compound.
Caption: Workflow for IR and MS analysis of the target compound.
Navigating the Solubility of Diethyl 3-methoxybenzylphosphonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 3-methoxybenzylphosphonate, a key intermediate in various organic syntheses, including those relevant to drug discovery and development. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes available information on its physical properties and behavior in common organic solvents, offering valuable insights for its practical application in a laboratory setting.
Core Properties and Solubility Profile
This compound is typically supplied as a colorless to almost colorless clear liquid.[1] This physical state is a strong indicator of its miscibility with a wide range of common organic solvents at ambient temperature, rather than possessing a discrete solubility limit often associated with solid compounds. Its application in synthetic procedures, particularly in purification steps involving column chromatography with solvent systems such as hexanes and ethyl acetate, empirically confirms its solubility in these and likely other related organic solvents.
Qualitative Solubility Data
Based on its chemical structure—a moderately polar phosphonate group attached to a substituted aromatic ring—and its liquid nature, a qualitative solubility profile can be inferred. This information is crucial for selecting appropriate solvent systems for reactions, work-ups, and purifications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexanes, Toluene | Soluble/Miscible | The benzyl and ethyl groups contribute to van der Waals interactions, facilitating dissolution in non-polar environments. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble/Miscible | The phosphonate group's polarity allows for favorable dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Soluble/Miscible | The oxygen atoms in the phosphonate group can act as hydrogen bond acceptors, promoting solubility in alcohols. |
| Aqueous | Water | Sparingly soluble to Insoluble | The overall organic character of the molecule is expected to limit its solubility in water. |
Experimental Protocol: Synthesis of Diethyl Benzylphosphonates
To illustrate the practical handling and solubility of a representative benzylphosphonate, a detailed experimental protocol for the synthesis of diethyl benzylphosphonate derivatives is provided below. This procedure highlights the use of organic solvents in which compounds like this compound are readily soluble.
Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate Synthesis
This common and efficient method involves the reaction of a benzyl halide with a trialkyl phosphite.
Materials:
-
3-Methoxybenzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous, optional)
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybenzyl bromide (1.0 equivalent) and a slight excess of triethyl phosphite (1.1 to 1.5 equivalents). The reaction can be performed neat or in an anhydrous solvent such as toluene.
-
Heating: Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically employed to isolate the desired this compound.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvents under reduced pressure to yield the purified product as a clear liquid.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the synthesis and purification workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Detailed workflow for the purification of this compound.
Conclusion
References
An In-depth Technical Guide to the Reactivity of Diethyl 3-methoxybenzylphosphonate with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Diethyl 3-methoxybenzylphosphonate with a range of carbonyl compounds. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate serves as a key reagent for the stereoselective synthesis of stilbene derivatives and other alkenes, which are of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for various reactions.
Core Concepts: The Horner-Wadsworth-Emmons Reaction
The reaction of this compound with aldehydes and ketones is a classic example of the Horner-Wadsworth-Emmons (HWE) olefination. This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct.[1]
The fundamental steps of the HWE reaction are:
-
Deprotonation: A base is used to abstract a proton from the α-carbon of the phosphonate, generating a stabilized carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: This addition leads to the formation of a transient four-membered ring intermediate, an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a dialkyl phosphate salt.
A key feature of the HWE reaction is its stereoselectivity, which predominantly favors the formation of the thermodynamically more stable (E)-alkene.[1] This stereochemical outcome is a result of the reversibility of the initial addition step and the energetic preference for a transition state that minimizes steric interactions, leading to the trans-alkene.
Experimental Protocols
Detailed methodologies for the reaction of this compound with various carbonyl compounds are provided below. These protocols are based on established literature procedures for similar HWE reactions and are intended to serve as a starting point for laboratory synthesis.
General Procedure for the Reaction with Aromatic Aldehydes
This protocol describes the synthesis of (E)-stilbene derivatives from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., p-anisaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.15 g, 4 mmol) and the substituted benzaldehyde (4.1 mmol) in dry THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (180 mg, 4.5 mmol, 60% in mineral oil) portion-wise.[2]
-
Allow the resulting mixture to warm to room temperature and stir for 16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with methanol.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-stilbene derivative.
Protocol for the Reaction with Ketones (e.g., Cyclohexanone)
This procedure outlines the synthesis of an alkene from this compound and a ketone.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Benzene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (0.33 mol) in anhydrous benzene (100 mL).[3]
-
Add a solution of this compound (0.33 mol) in anhydrous benzene dropwise to the stirred suspension, maintaining the temperature between 30-35 °C.[3]
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the carbanion.[3]
-
Cool the solution to 20-30 °C and add cyclohexanone (0.33 mol) dropwise.[3]
-
After the addition is complete, heat the mixture at 60-65 °C for 15 minutes.[3]
-
Cool the reaction mixture and decant the benzene solution from the precipitated sodium diethyl phosphate.
-
Wash the precipitate with warm benzene.
-
Combine the benzene fractions, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Data Presentation: Reactivity with Various Carbonyls
The following table summarizes the expected outcomes for the reaction of this compound with different carbonyl compounds based on analogous reactions reported in the literature.
| Carbonyl Compound | Product | Typical Yield | E/Z Ratio | Reference |
| p-Anisaldehyde | (E)-3,4'-Dimethoxystilbene | 60-70% | >95:5 | [2][4] |
| 3,4,5-Trimethoxybenzaldehyde | (E)-3,3',4,5,5'-Pentamethoxystilbene | ~75% | Predominantly E | [5] |
| Cyclohexanone | 1-(3-Methoxybenzylidene)cyclohexane | 67-77% | N/A | [3] |
Note: Yields and stereoselectivity can vary depending on the specific reaction conditions, including the base, solvent, and temperature.
Reaction Pathways and Workflows
The Horner-Wadsworth-Emmons reaction follows a well-defined pathway. The provided diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a versatile and efficient reagent for the synthesis of (E)-stilbenes and other alkenes via the Horner-Wadsworth-Emmons reaction. Its reactivity with a variety of aldehydes and ketones, coupled with the high stereoselectivity for the (E)-isomer, makes it a valuable tool for organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The straightforward experimental procedures and ease of product purification further enhance its utility in a research and development setting.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Screening for Biological Activity of Substituted Benzylphosphonates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzylphosphonates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural analogy to phosphates, coupled with the hydrolytic stability of the carbon-phosphorus bond, makes them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activity of substituted benzylphosphonates, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties.
Antimicrobial Activity
Substituted benzylphosphonates have demonstrated notable activity against various bacterial and fungal strains. The screening for antimicrobial efficacy primarily involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antimicrobial Data
The antimicrobial activity of substituted benzylphosphonates is significantly influenced by the nature and position of substituents on the benzyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of diethyl benzylphosphonate analogs against different strains of Escherichia coli.
| Compound ID | Substituent on Benzyl Ring | MIC (µg/mL) vs. E. coli K12 | MIC (µg/mL) vs. E. coli R2 | MIC (µg/mL) vs. E. coli R3 | MIC (µg/mL) vs. E. coli R4 |
| 1 | Unsubstituted | 250 | 250 | 500 | 500 |
| 2 | 4-B(pin) | 250 | 250 | 500 | 500 |
| 3 | 4-B(OH)₂ | 125 | 125 | 250 | 500 |
| 4 | Dimer | >1000 | >1000 | >1000 | >1000 |
| 5 | 4-NH(Ph)₂ | 250 | 250 | 500 | 500 |
| 6 | 4-I | 125 | 125 | 250 | 500 |
| 7 | 4-CH₂Cl (no phosphonate) | 125 | 125 | 250 | 500 |
| 8 | 4-CH₂OH | 250 | 250 | 500 | 500 |
Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents".[1][2]
Key Observations on Structure-Activity Relationship (SAR):
-
The introduction of a boronic acid moiety at the para-position significantly enhances antimicrobial activity, as seen in compound 3 .[3]
-
Bulky dimeric substituents (compound 4 ) lead to a loss of activity.[3]
-
The presence of a phosphonate group is not strictly essential for activity, as the 4-chloromethyl analog (compound 7 ) also shows good activity.
Experimental Protocol: Determination of MIC and MBC
The following protocol outlines the broth microdilution method for determining the MIC and MBC of substituted benzylphosphonates.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Substituted benzylphosphonate compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only and broth with solvent)
-
Resazurin solution (for viability indication)
Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the dissolved benzylphosphonate compound (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, add a viability indicator like resazurin and observe the color change.
-
-
MBC Determination:
-
Take a 10-15 µL aliquot from each well that shows no visible growth (at and above the MIC).
-
Plate the aliquots onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Anticancer Activity
Several substituted benzylphosphonates have been investigated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for anticancer activity.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected α-aminophosphonate derivatives against different human cancer cell lines.
| Compound ID | Cell Line: MDA-MB-231 (Breast) IC₅₀ (µM) | Cell Line: A431 (Skin) IC₅₀ (µM) | Cell Line: PC-3 (Prostate) IC₅₀ (µM) | Cell Line: Ebc-1 (Lung) IC₅₀ (µM) |
| 2a | 169.2 | 58.9 | 104.9 | 114.7 |
| 2b | 100.2 | 53.2 | 64.9 | 101.9 |
| 2d | 45.8 | 109.9 | 101.4 | 111.2 |
| 2e | 55.1 | 111.8 | 29.4 | 110.1 |
| 2f | 60.3 | >250 | 116.3 | 99.8 |
Data sourced from "Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation".[4]
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Substituted benzylphosphonate compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzylphosphonate compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Enzyme Inhibition
The phosphonate moiety in benzylphosphonates can act as a transition-state analog, making them effective inhibitors of various enzymes. A notable target is autotaxin (ATX), an enzyme implicated in cancer progression and metastasis.
Quantitative Enzyme Inhibition Data
The inhibitory potency of substituted benzylphosphonic and naphthalen-2-ylmethylphosphonic acids against autotaxin is presented below as Ki values.
| Compound ID | R Group | Ki (nM) |
| 1a | C₁₃H₂₇ | 9.0 |
| 1b | C₁₃H₂₇ (α-OH) | 18.0 |
| 1c | C₁₃H₂₇ (α-F) | 6.1 |
| 1d | C₁₃H₂₇ (α-Br) | 8.1 |
| 2a | C₉H₁₉ | 18.0 |
| 2b | C₉H₁₉ (α-OH) | 24.2 |
Data sourced from "Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin".[5]
Experimental Protocol: Autotaxin Inhibition Assay
This protocol describes a fluorogenic assay to measure the inhibition of autotaxin's lysophospholipase D activity.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic substrate, e.g., FS-3
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Substituted benzylphosphonate inhibitors
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the benzylphosphonate inhibitors in the assay buffer.
-
In a 96-well black plate, add the inhibitors at various concentrations.
-
-
Enzyme Addition:
-
Add a solution of recombinant autotaxin to each well containing the inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Record the fluorescence intensity at regular intervals for a set period.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Synthesis of Substituted Benzylphosphonates
The Michaelis-Arbuzov reaction is a common and efficient method for synthesizing benzylphosphonates.
General Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
Substituted benzyl halide (e.g., 2,6-dichlorobenzyl bromide)
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Anhydrous toluene (optional solvent)
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
Charge the flask with the substituted benzyl halide (1.0 equivalent).
-
Add an excess of triethyl phosphite (1.5 to 3.0 equivalents). Anhydrous toluene can be used as a solvent if needed.
-
-
Reaction:
-
Heat the reaction mixture to 120-160°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction can take several hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure substituted diethyl benzylphosphonate.[6]
-
Visualizations of Workflows and Pathways
Experimental Workflows
Caption: General workflow for the synthesis and biological screening of substituted benzylphosphonates.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Caption: Structure-activity relationship of substituted benzylphosphonates on antimicrobial activity.
Autotaxin-LPA Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The 3-Methoxy Group: A Subtle but Significant Modulator of Diethyl Benzylphosphonate Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The electronic and steric influence of substituents on aromatic rings plays a pivotal role in dictating the reactivity of benzylic compounds. In the case of Diethyl 3-methoxybenzylphosphonate, a key reagent in the synthesis of various organic molecules, particularly stilbene derivatives, the 3-methoxy group exerts a nuanced yet significant effect on its reactivity, primarily in the context of the Horner-Wadsworth-Emmons (HWE) reaction. This technical guide provides a comprehensive analysis of the role of the 3-methoxy group, supported by comparative data, detailed experimental protocols, and mechanistic visualizations.
Electronic and Steric Effects of the 3-Methoxy Group
The methoxy group (-OCH₃) is an interesting substituent due to its dual electronic nature. It possesses an electron-donating resonance effect (+M) by virtue of the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. Simultaneously, it exhibits an electron-withdrawing inductive effect (-I) due to the higher electronegativity of oxygen compared to carbon. The overall electronic influence of the methoxy group depends on its position on the benzene ring.
In the meta position (position 3), the resonance effect is minimized as it cannot directly delocalize to the benzylic carbon. Consequently, the electron-withdrawing inductive effect (-I) is the dominant electronic influence of the 3-methoxy group on the benzylic position. This withdrawal of electron density makes the benzylic protons slightly more acidic, facilitating the formation of the phosphonate carbanion, a key intermediate in the HWE reaction.
From a steric perspective, the 3-methoxy group presents a moderate steric hindrance. While not as bulky as a tert-butyl group, its presence can influence the approach of the base for deprotonation and the subsequent attack of the carbanion on the aldehyde.
Impact on Horner-Wadsworth-Emmons (HWE) Reactivity
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from phosphonates and carbonyl compounds. The reactivity of this compound in this reaction is influenced by the electronic and steric effects of the 3-methoxy group.
Carbanion Formation
The electron-withdrawing inductive effect of the 3-methoxy group enhances the acidity of the benzylic protons. This facilitates the deprotonation step by a base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding phosphonate carbanion. A more acidic proton generally leads to a faster rate of carbanion formation.
Caption: Deprotonation of this compound.
Nucleophilicity of the Carbanion
While the electron-withdrawing nature of the 3-methoxy group aids in carbanion formation, it can simultaneously decrease the nucleophilicity of the resulting carbanion. By pulling electron density away from the benzylic carbon, the carbanion becomes less electron-rich and therefore a weaker nucleophile. This can lead to a slower rate of attack on the carbonyl carbon of the aldehyde.
Overall Reactivity: A Balancing Act
The overall reactivity of this compound in the HWE reaction is a balance between the facilitated carbanion formation and the potentially reduced nucleophilicity of the carbanion. The net effect on reaction rates and yields will depend on the specific reaction conditions, including the strength of the base, the nature of the aldehyde, and the solvent used.
Comparative Data
³¹P NMR Chemical Shifts
The ³¹P NMR chemical shift is a sensitive probe of the electronic environment around the phosphorus atom. Electron-donating groups on the benzene ring tend to cause an upfield shift (lower ppm value), while electron-withdrawing groups lead to a downfield shift (higher ppm value).
| Compound | Substituent | ³¹P Chemical Shift (δ, ppm) in CDCl₃ |
| Diethyl benzylphosphonate | -H | ~25.9 |
| Diethyl 4-methoxybenzylphosphonate | 4-OCH₃ | ~26.3[1] |
| Diethyl (4-nitrobenzyl)phosphonate | 4-NO₂ | ~26.7[1] |
Note: A specific ³¹P NMR chemical shift for this compound was not found in the searched literature, but it is expected to be slightly downfield from the unsubstituted analogue due to the inductive effect.
The data shows that the electron-donating 4-methoxy group causes a slight downfield shift compared to the unsubstituted benzylphosphonate, which is contrary to the general trend. This highlights the complex interplay of electronic effects. The strongly electron-withdrawing nitro group, as expected, causes a more significant downfield shift.[1]
Horner-Wadsworth-Emmons Reaction Yields
While a direct comparison of yields for the HWE reaction of the three methoxy-substituted isomers with the same aldehyde under identical conditions is not available in the searched literature, general trends can be inferred. The electronic effect of the substituent on the stability of the phosphonate carbanion and the transition state of the reaction can influence the overall yield.
In a related Wittig reaction, it was noted that a methoxy-substituted chromane derivative was highly reactive, but the product was unstable and difficult to isolate, suggesting a significant electronic influence of the methoxy group.
Experimental Protocols
The following are representative experimental protocols for the synthesis of Diethyl benzylphosphonate and its use in the Horner-Wadsworth-Emmons reaction.
Synthesis of this compound (Michaelis-Arbuzov Reaction)
This procedure outlines the synthesis of a benzylphosphonate via the Michaelis-Arbuzov reaction.
Materials:
-
3-Methoxybenzyl chloride
-
Triethyl phosphite
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of 3-methoxybenzyl chloride (1.0 eq) in anhydrous toluene, add triethyl phosphite (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield predominantly an (E)-alkene and a water-soluble phosphate byproduct, facilitating straightforward purification.[1][2] Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions.[2] Diethyl 3-methoxybenzylphosphonate is a valuable reagent for the synthesis of various 3-methoxy-substituted stilbene derivatives, which are of interest in medicinal chemistry and materials science.
These application notes provide detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound and various aromatic aldehydes, along with expected outcomes and purification procedures.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a strong base, typically sodium hydride (NaH), to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently rearranges to form a four-membered oxaphosphetane ring. The collapse of this ring through a syn-elimination process yields the desired alkene and a dialkylphosphate salt as a byproduct. The thermodynamically more stable (E)-alkene is generally the major product.[1][2]
Experimental Protocols
The following protocols describe the general procedure for the Horner-Wadsworth-Emmons reaction of this compound with various substituted benzaldehydes.
Materials and Reagents
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
General Procedure
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure stilbene derivative.
-
Quantitative Data Summary
The following table summarizes the expected yields for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes. The data is based on typical outcomes for similar HWE reactions.
| Aldehyde | Product | Base | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | (E)-3-Methoxy-stilbene | NaH | THF | 12 | ~85 |
| 4-Chlorobenzaldehyde | (E)-4'-Chloro-3-methoxy-stilbene | NaH | THF | 12 | ~88 |
| 4-Methylbenzaldehyde | (E)-3-Methoxy-4'-methyl-stilbene | NaH | THF | 12 | ~82 |
| 4-Nitrobenzaldehyde | (E)-3-Methoxy-4'-nitro-stilbene | NaH | THF | 12 | ~90 |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Workflow
Caption: General experimental workflow for the HWE reaction.
References
Application Notes & Protocols: Horner-Wadsworth-Emmons Olefination of Aromatic Aldehydes with Diethyl 3-methoxybenzylphosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes.[1] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to predominantly yield (E)-alkenes.[2][3] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler workup, as the dialkylphosphate byproduct is water-soluble and easily removed.[2][4]
This document provides detailed protocols for the olefination of various aromatic aldehydes with diethyl 3-methoxybenzylphosphonate to synthesize substituted stilbene derivatives. Stilbenes are a class of compounds with significant biological activities and applications in materials science.[5] The conditions outlined are designed to be robust and provide high yields and stereoselectivity.
Reaction Principle
The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate forms a cyclic oxaphosphetane, which then eliminates a dialkylphosphate salt to give the final alkene product.[2][6] The reaction with aromatic aldehydes is known to produce almost exclusively (E)-alkenes.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of trans-Stilbenes using Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of trans-stilbenes is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties of this structural motif. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[1][2] This application note provides a detailed protocol for the synthesis of trans-stilbene derivatives through the reaction of Diethyl 3-methoxybenzylphosphonate with various aromatic aldehydes. The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene, making it an excellent choice for obtaining trans-stilbenes.[1][3] The use of a phosphonate reagent, such as this compound, allows for a straightforward purification process, as the phosphate byproduct is typically water-soluble and easily removed.[2]
Reaction Principle
The Horner-Wadsworth-Emmons reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion. This nucleophilic carbanion then adds to an aldehyde to form a key intermediate, an oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is influenced by the reaction conditions and the nature of the substituents, with the trans-isomer being the predominant product under standard conditions.[3]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various trans-stilbene derivatives using this compound and different aromatic aldehydes. The data is compiled from typical results obtained for Horner-Wadsworth-Emmons reactions under the conditions outlined in the protocol below.
| Entry | Aldehyde | Product | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | 3-Methoxy-trans-stilbene | NaH | THF | 12 | 25 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-Chloro-3'-methoxy-trans-stilbene | NaH | THF | 12 | 25 | 82 |
| 3 | 4-Methoxybenzaldehyde | 4,3'-Dimethoxy-trans-stilbene | NaH | THF | 12 | 25 | 88 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitro-3'-methoxy-trans-stilbene | NaH | THF | 16 | 25 | 75 |
| 5 | 2-Naphthaldehyde | 3-Methoxy-1-(2-naphthyl)-2-phenylethene | NaH | THF | 16 | 25 | 80 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Appropriate aromatic aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Detailed Experimental Protocol
1. Preparation of the Phosphonate Anion:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane washes.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL).
-
Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly colored solution.
2. Reaction with Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the stirred phosphonate anion solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure trans-stilbene derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of trans-stilbenes.
Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application of Diethyl 3-methoxybenzylphosphonate in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-methoxybenzylphosphonate is a key reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct carbon-carbon double bonds with high stereoselectivity. This application is of particular significance in the total synthesis of various natural products, especially stilbenoids, a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The HWE reaction offers significant advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of stilbenoid natural products.
Core Application: Horner-Wadsworth-Emmons (HWE) Olefination
The primary application of this compound is to serve as a precursor to a stabilized phosphonate carbanion, which then reacts with an aldehyde or ketone to form an alkene. In the context of natural product synthesis, this reagent is typically employed to introduce a 3-methoxyphenyl moiety, a common structural feature in many bioactive molecules. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in many natural products.[1]
Reaction Mechanism:
The reaction proceeds through the following key steps:
-
Deprotonation: A base is used to abstract the acidic proton alpha to the phosphonate group, generating a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble diethyl phosphate salt.
Featured Application: Synthesis of Stilbenoid Natural Products
Stilbenoids, such as resveratrol and pterostilbene, are a major class of natural products synthesized using this compound and its analogs. These compounds have garnered significant interest in the pharmaceutical industry due to their potential health benefits. The HWE reaction provides a convergent and stereoselective route to the core stilbene scaffold.
Synthesis of a Pterostilbene Precursor
Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) is a natural analog of resveratrol with enhanced bioavailability.[3] A common synthetic strategy involves the HWE reaction between a substituted benzylphosphonate and a protected 4-hydroxybenzaldehyde. While direct use of this compound would lead to a monomethoxy stilbene, the closely related Diethyl 3,5-dimethoxybenzylphosphonate is used for pterostilbene itself. The following protocol is a representative example of this type of transformation.
Reaction Scheme:
References
Application Notes and Protocols: Diethyl 3-methoxybenzylphosphonate as a Reagent for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of Diethyl 3-methoxybenzylphosphonate as a versatile and efficient reagent for carbon-carbon bond formation, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. This document details the synthesis of the reagent, its application in the stereoselective synthesis of stilbene derivatives, and provides detailed experimental protocols. Quantitative data from representative reactions are summarized to facilitate experimental design and optimization. The information herein is intended to guide researchers in utilizing this valuable synthetic tool for applications in medicinal chemistry and materials science.
Introduction
This compound is a key organophosphorus reagent employed in the Horner-Wadsworth-Emmons (HWE) reaction to form carbon-carbon double bonds.[1] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[2][3] The HWE reaction typically exhibits high (E)-stereoselectivity, making it a powerful method for the synthesis of trans-alkenes.[1]
The 3-methoxybenzyl moiety of the reagent is a common structural motif in a variety of biologically active molecules, including resveratrol and its analogs, which are known for their potential neuroprotective and antioxidant properties.[4][5] Consequently, this compound serves as a crucial building block in the synthesis of these and other complex organic molecules relevant to drug discovery and development.[4][5]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a 3-methoxybenzyl halide with triethyl phosphite.[6]
Reaction Scheme:
General Protocol: Michaelis-Arbuzov Reaction [6]
A mixture of 3-methoxybenzyl bromide (1 equivalent) and an excess of triethyl phosphite (1.5-2 equivalents) is heated at 150-160 °C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy. Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by vacuum distillation to yield the crude this compound, which can be further purified by column chromatography on silica gel.
Application in C-C Bond Formation: The Horner-Wadsworth-Emmons (HWE) Reaction
This compound is primarily utilized in the Horner-Wadsworth-Emmons reaction to synthesize stilbene derivatives and other vinylarenes. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct.[1]
General Reaction Scheme
Factors Influencing Reactivity and Stereoselectivity
The rate and stereochemical outcome of the HWE reaction are influenced by several factors:
-
Nature of the Aldehyde: Electron-withdrawing groups on the aromatic aldehyde generally accelerate the reaction rate.[6] Aromatic aldehydes almost exclusively yield (E)-alkenes.[1]
-
Base: A variety of bases can be used, with common choices including sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The choice of base can influence the E/Z selectivity.[7][8]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[1][8]
-
Cations: The nature of the metal cation (from the base) can affect stereoselectivity, with Li⁺, Na⁺, and K⁺ salts influencing the equilibration of intermediates.[1]
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
-
Deprotonation: To a stirred solution of this compound (1.05 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base (e.g., NaH, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of the desired aromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired stilbene derivative.
Quantitative Data
The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with various aromatic aldehydes.
Table 1: Reaction of this compound with Substituted Benzaldehydes
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 12 | ~85% (estimated) | >99:1 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | 10 | High | >99:1 |
| 3 | 4-Nitrobenzaldehyde | NaH | THF | 8 | High | >99:1 |
| 4 | 4-Hydroxybenzaldehyde | NaH | THF | 12 | Moderate | >99:1 |
| 5 | 4-(Dimethylamino)benzaldehyde | NaH | THF | 14 | Moderate | >99:1 |
Note: Yields are based on literature for similar benzylphosphonates and are expected to be high for electron-neutral and electron-poor aldehydes and moderate for electron-rich aldehydes. The reaction is highly stereoselective for the (E)-isomer.[1][6]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Workflow
Caption: General Experimental Workflow for the HWE Reaction.
Conclusion
This compound is a highly effective reagent for the synthesis of (E)-stilbene derivatives and related compounds via the Horner-Wadsworth-Emmons reaction. The reaction protocols are straightforward and generally provide high yields and excellent stereoselectivity. The versatility of this reagent makes it a valuable asset for synthetic chemists engaged in the design and synthesis of complex molecules for pharmaceutical and materials science applications.
Disclaimer: The experimental protocols and data provided in these application notes are for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Neuroprotective Stilbenoids using Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their therapeutic potential, particularly their neuroprotective properties. Resveratrol, a well-known stilbenoid found in grapes and red wine, has been extensively studied for its ability to combat oxidative stress and modulate cellular signaling pathways implicated in neurodegenerative diseases. The synthesis of novel stilbene derivatives allows for the exploration of structure-activity relationships and the development of more potent and bioavailable neuroprotective agents.
This document provides detailed application notes and protocols for the synthesis of neuroprotective stilbenoids using Diethyl 3-methoxybenzylphosphonate as a key building block. The Horner-Wadsworth-Emmons (HWE) reaction is highlighted as a robust and stereoselective method for the formation of the stilbene scaffold. Furthermore, protocols for evaluating the neuroprotective efficacy of the synthesized compounds are provided, along with an overview of the key signaling pathways involved in their mechanism of action.
Synthesis of Neuroprotective Stilbenoids
The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of alkenes, offering high E-selectivity and compatibility with a wide range of functional groups. In the context of neuroprotective stilbenoid synthesis, this compound serves as a versatile precursor to the A-ring of the stilbene structure.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Application Notes and Protocols for the Synthesis of an Antimicrobial Agent Using Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphonates, particularly derivatives of diethyl benzylphosphonate, are a promising class of compounds in the development of novel antimicrobial agents. The introduction of a phosphonate group can enhance the biological activity and pharmacokinetic properties of a molecule. The Horner-Wadsworth-Emmons (HWE) reaction is a robust and highly stereoselective method for the synthesis of alkenes, and it is particularly well-suited for reacting phosphonate-stabilized carbanions with aldehydes. This protocol details the synthesis of (E)-3-methoxy-4'-hydroxystilbene, a resveratrol analog, using Diethyl 3-methoxybenzylphosphonate as a key starting material. Stilbene derivatives are known for their wide range of biological activities, including antimicrobial properties, which are influenced by the substitution pattern on the aromatic rings. The presence of methoxy and hydroxy groups is particularly noted for modulating this activity.
Reaction Scheme
The synthesis of (E)-3-methoxy-4'-hydroxystilbene is achieved through the Horner-Wadsworth-Emmons reaction between this compound and 4-hydroxybenzaldehyde. The reaction proceeds via the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde, followed by elimination to yield the desired stilbene and a water-soluble phosphate byproduct.
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of (E)-3-methoxy-4'-hydroxystilbene.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-methoxy-4'-hydroxystilbene
This protocol outlines the Horner-Wadsworth-Emmons reaction for the synthesis of the target antimicrobial agent.
Materials:
-
This compound
-
4-hydroxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (E)-3-methoxy-4'-hydroxystilbene.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the antimicrobial activity of the synthesized compound.
Materials:
-
Synthesized (E)-3-methoxy-4'-hydroxystilbene
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., ciprofloxacin) as a positive control
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the synthesized compound in DMSO to a stock concentration of 10 mg/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well).
-
Include a positive control (standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).
-
-
Incubation and Reading:
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Reagent/Condition | Molar Ratio | Expected Yield | Stereoselectivity (E:Z) |
| Phosphonate | This compound | 1.1 | \multirow{3}{}{75-90%} | \multirow{3}{}{>95:5} |
| Aldehyde | 4-hydroxybenzaldehyde | 1.0 | ||
| Base | Sodium Hydride (NaH) | 1.2 | ||
| Solvent | Anhydrous THF | - | ||
| Temperature | 0 °C to Room Temperature | - | ||
| Reaction Time | 12-24 hours | - |
Table 2: Expected Analytical Data for (E)-3-methoxy-4'-hydroxystilbene
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (d, 2H), 7.25 (t, 1H), 7.05 (d, 1H), 6.95-7.00 (m, 2H), 6.85 (d, 2H), 6.80 (dd, 1H), 5.10 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 157.0, 138.0, 130.0, 129.5, 129.0, 128.0, 120.0, 116.0, 112.0, 105.0, 55.5 |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₅H₁₅O₂⁺: 227.1072; found: ~227.1070 |
Table 3: Antimicrobial Activity Profile (Hypothetical Data)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| (E)-3-methoxy-4'-hydroxystilbene | 32 - 64 | 64 - 128 |
| Ciprofloxacin (Control) | 0.5 - 2 | 0.015 - 0.12 |
Experimental Workflow Visualization
Caption: Workflow for the synthesis, purification, and evaluation of the antimicrobial agent.
Application Notes and Protocols: Diethyl 3-methoxybenzylphosphonate in the Preparation of Stilbenoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stilbenoids, a class of natural polyphenolic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A key synthetic route to access stilbenoid derivatives is the Horner-Wadsworth-Emmons (HWE) reaction. This application note provides detailed protocols for the use of Diethyl 3-methoxybenzylphosphonate as a crucial reagent in the stereoselective synthesis of various stilbenoid derivatives. The methodologies outlined herein offer a reliable and efficient approach for the preparation of compounds such as resveratrol and pterostilbene analogues.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, which readily react with a wider range of aldehydes and ketones.[1] Furthermore, the water-soluble nature of the phosphate byproduct simplifies product purification.[1]
This compound is a versatile building block in the HWE-based synthesis of stilbenoids. The methoxy group on the benzyl ring is a common feature in many biologically active stilbenoids, such as pterostilbene, and can be a precursor for a hydroxyl group, as seen in resveratrol. This document provides detailed experimental procedures for the synthesis of the phosphonate reagent and its subsequent application in the preparation of stilbenoid derivatives.
Synthesis of this compound
The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.
Reaction Scheme:
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol describes a typical procedure for the synthesis of this compound from 3-methoxybenzyl alcohol.[2]
-
Reaction Setup: In a Schlenk tube, combine 3-methoxybenzyl alcohol (1 equivalent), triethyl phosphite (1.5 equivalents), and a catalytic amount of n-butylammonium iodide (n-Bu₄NI) (3 mol%).
-
Reaction Conditions: Seal the tube under a nitrogen atmosphere and heat the mixture to 130°C for 24 hours.
-
Work-up: After cooling the reaction mixture to room temperature, remove any low-boiling compounds under vacuum.
-
Purification: The resulting crude this compound, typically a colorless oil, can be purified by vacuum distillation or column chromatography.
Synthesis of Stilbenoid Derivatives via Horner-Wadsworth-Emmons Reaction
The synthesized this compound can be directly used in the HWE reaction with various benzaldehyde derivatives to yield the corresponding stilbenoids. The reaction generally proceeds with high E-stereoselectivity.
General Reaction Scheme:
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
The following is a general protocol for the synthesis of a stilbenoid derivative. Specific examples with varying reactants and conditions are provided in Table 1.
-
Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH) (1.2 equivalents) or potassium tert-butoxide (KOtBu), portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
Aldehyde Addition: Slowly add a solution of the desired substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure stilbenoid derivative.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various stilbenoid derivatives using this compound and related phosphonates, along with representative NMR data for characterization.
Table 1: Synthesis of Stilbenoid Derivatives via Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde Reactant | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| Diethyl 3,5-dimethoxybenzylphosphonate | 4-methoxybenzaldehyde | NaH | THF | 0°C to rt | 16 | (E)-3,4',5-Trimethoxystilbene | 35 | [3] |
| Diethyl 4-methoxybenzylphosphonate | 3,5-dimethoxybenzaldehyde | KOH | THF | rt | Not specified | (E)-3,4',5-Trimethoxystilbene | Not specified | [3] |
| Diethyl 3,5-dimethoxybenzylphosphonate | p-anisaldehyde | NaH | THF | 0°C to rt | 16 | 3,4',5-trimethoxystilbene | Not specified | |
| Diethyl 3,5-dimethoxybenzylphosphonate | 4-hydroxybenzaldehyde | NaH | DMF | rt | 12 | Pterostilbene | 85 |
Table 2: Representative Spectroscopic Data for Methoxy-Substituted Stilbenes
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| (E)-4-Methoxystilbene | 7.36 (d, 2H), 7.33 (d, 2H), 7.24 (m, 2H), 7.11 (m, 1H), 6.94 (d, 1H), 6.84 (d, 1H), 6.76 (d, 2H), 3.71 (s, 3H) | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2 | [2] |
| (E)-3,4',5-Trimethoxystilbene | 7.45 (d, 2H), 7.00 (d, 1H), 6.86-6.91 (m, 3H), 6.64 (d, 1H), 6.61 (t, 1H), 6.35 (t, 1H), 3.85 (s, 3H), 3.83 (s, 3H) | 160.5, 158.5, 156.8, 139.5, 129.4, 128.7, 128.3, 125.7, 114.2, 105.8, 103.8, 100.5, 55.4, 55.3 |
Biological Context and Signaling Pathways
Stilbenoid derivatives exert their biological effects by modulating various cellular signaling pathways. Two prominent examples are the Sirtuin (SIRT1) and Nuclear Factor-kappa B (NF-κB) pathways.
Sirtuin 1 (SIRT1) Activation Pathway: Resveratrol and pterostilbene are well-known activators of SIRT1, a NAD⁺-dependent deacetylase. SIRT1 plays a crucial role in regulating cellular processes such as metabolism, stress resistance, and aging. Its activation by stilbenoids is linked to numerous health benefits.
NF-κB Signaling Pathway Inhibition: Chronic inflammation is a key driver of many diseases. Pterostilbene has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory genes.
Experimental Workflow Visualization
The overall process from starting materials to the final stilbenoid product can be visualized in the following workflow diagram.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide array of stilbenoid derivatives through the Horner-Wadsworth-Emmons reaction. The protocols provided in this application note offer a robust foundation for researchers in medicinal chemistry and drug development to access these valuable compounds. The ability to systematically vary the substitution patterns on the stilbene scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents targeting pathways such as SIRT1 and NF-κB.
References
Application Notes and Protocols: Wittig-Horner Reaction of Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion, generated by treating a phosphonate ester with a base. A key benefit of the Wittig-Horner reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification. Furthermore, the reaction typically exhibits high E-stereoselectivity, yielding predominantly the trans-alkene, which is a crucial feature in the synthesis of various biologically active molecules and advanced materials.[1][2][3]
This document provides a detailed experimental procedure for the Wittig-Horner reaction of Diethyl 3-methoxybenzylphosphonate with an aromatic aldehyde, leading to the synthesis of a 3-methoxy-substituted stilbene derivative. Stilbenes are a class of compounds with diverse and important biological activities, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development.
Reaction Principle
The Wittig-Horner reaction proceeds via the deprotonation of the α-carbon of the phosphonate ester by a base to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine-like intermediate. This intermediate subsequently collapses through a four-membered ring transition state (an oxaphosphetane) to yield the alkene and a water-soluble dialkylphosphate salt. The thermodynamic stability of the final products drives the reaction towards the formation of the more stable E-alkene.[1][3]
Caption: General mechanism of the Wittig-Horner reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Wittig-Horner reaction of diethyl benzylphosphonate derivatives.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask to dissolve the phosphonate.
-
Base Addition: Cool the solution in an ice bath. Carefully add the base (e.g., sodium methoxide, 1.1 eq, or sodium hydride, 1.1 eq) portion-wise to the stirred solution. If using NaH, the mineral oil can be removed by washing with hexanes prior to use.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion (ylide).
-
Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the reaction mixture via a syringe at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine to remove the phosphate byproduct and any remaining DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure stilbene derivative.
Caption: Step-by-step experimental workflow for the Wittig-Horner reaction.
Data Presentation
The following table summarizes representative quantitative data for the Wittig-Horner reaction of a diethyl benzylphosphonate with an aromatic aldehyde, which serves as a close model for the reaction of this compound.
| Phosphonate Reactant | Aldehyde Reactant | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) of (E)-Stilbene | Reference |
| Diethyl benzylphosphonate | Benzaldehyde | Sodium methoxide | DMF | Not specified | Room Temperature | 85 | [4] |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents such as THF and DMF are flammable and should be handled with care.
-
Sodium methoxide is corrosive and toxic. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Wittig-Horner reaction is a highly efficient and stereoselective method for the synthesis of E-alkenes. The protocol described herein provides a robust procedure for the preparation of 3-methoxy-substituted stilbene derivatives from this compound. The ease of purification and the high E-selectivity make this reaction a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Deprotonation of Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of diethyl 3-methoxybenzylphosphonate is a critical step in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.[1][2] This phosphonate is a key reagent in the synthesis of various biologically active molecules, including resveratrol analogues and other stilbenoid derivatives, which have shown potential in cancer and diabetes research.[3][4][5] The choice of base for the deprotonation of the benzylic proton is paramount, as it dictates the efficiency of carbanion formation and can influence the stereochemical outcome of the subsequent olefination reaction. This document provides detailed application notes and experimental protocols for the selection of an appropriate base for the deprotonation of this compound.
Base Selection Considerations
A suitable base should be strong enough to quantitatively deprotonate the phosphonate without causing significant side reactions, such as reaction with the ester functionalities of the phosphonate. The choice of base can also impact the stereoselectivity of the HWE reaction, with lithium and sodium bases generally favoring the formation of (E)-alkenes.[6][7]
Commonly used bases for the deprotonation of benzylphosphonates include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is widely used for HWE reactions. It offers the advantage of an irreversible deprotonation, driving the carbanion formation to completion.[2]
-
n-Butyllithium (n-BuLi): A very strong organolithium base that readily deprotonates benzylphosphonates at low temperatures. Careful temperature control is necessary to avoid side reactions.
-
Sodium tert-butoxide (t-BuONa): A strong, non-nucleophilic alkoxide base that has been successfully used in the HWE reaction of methoxy-substituted benzylphosphonates.[4]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is often used for the clean generation of carbanions at low temperatures.
-
Potassium Hexamethyldisilazide (KHMDS): A strong, sterically hindered base that can be effective for deprotonation.
Data Presentation
The following table summarizes representative reaction conditions for the deprotonation and subsequent olefination of methoxy-substituted diethyl benzylphosphonates, which can serve as a guide for the deprotonation of this compound.
| Phosphonate | Base | Solvent | Aldehyde | Temperature (°C) | Yield (%) | Reference |
| Diethyl 3,5-dimethoxybenzylphosphonate | Not specified | Not specified | 4-hydroxybenzaldehyde | Not specified | Not specified | [3] |
| Diethyl 4-methoxybenzylphosphonate | Sodium tert-butoxide | DMF | 3,4,5-trimethoxybenzaldehyde | 0 to RT | - | [4] |
| Diethyl 4-methoxybenzylphosphonate | Sodium tert-butoxide | DMF | 2,4-dimethoxybenzaldehyde | 0 to RT | - | [4] |
| Diethyl 4-(diphenylamino)benzylphosphonate | NaH | THF | Generic aldehyde/ketone | 0 to RT | - | [6] |
| Diethyl (6-bromohexyl)phosphonate | NaH | THF | Benzaldehyde | 0 to RT | - | [2] |
Note: The yields for the reactions from reference[4] were not explicitly stated but the reactions were reported to have gone to completion based on TLC analysis.
Experimental Protocols
The following are detailed protocols for the deprotonation of this compound using sodium hydride and n-butyllithium as representative strong bases. These protocols are based on established procedures for similar benzylphosphonates.[2][6]
Protocol 1: Deprotonation using Sodium Hydride (NaH)
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Syringes
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of the Phosphonate Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equivalent). Dissolve the phosphonate in anhydrous THF (approximately 5-10 mL per mmol of phosphonate).
-
Addition of Sodium Hydride: Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the phosphonate solution in portions at 0 °C (ice-water bath).
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. The cessation of hydrogen gas evolution indicates the completion of the deprotonation.
-
Addition of the Carbonyl Compound: Cool the reaction mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotonation using n-Butyllithium (n-BuLi)
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Syringes
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of the Phosphonate Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equivalent). Dissolve the phosphonate in anhydrous THF (approximately 5-10 mL per mmol of phosphonate).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Addition of the Carbonyl Compound: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours and stir until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Diethyl 3-methoxybenzylphosphonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl 3-methoxybenzylphosphonate as a versatile reagent in medicinal chemistry. The focus is on its application in the synthesis of biologically active molecules, particularly substituted stilbenes with potential as antimicrobial and anticancer agents through the inhibition of the Wnt signaling pathway.
Introduction
This compound is a key intermediate in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate (E)-alkenes with high stereoselectivity. Its structural features, particularly the methoxy-substituted benzyl group, make it a valuable precursor for the synthesis of a variety of stilbene derivatives. Stilbenes are a class of compounds known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. This document outlines the synthesis of this compound and its subsequent use in preparing medicinally relevant compounds, supported by experimental protocols and biological data from structurally related molecules.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a modified Michaelis-Arbuzov reaction, specifically an alcohol-based approach which is considered more environmentally benign than traditional methods using alkyl halides.[1][2][3]
Experimental Protocol: Alcohol-Based Michaelis-Arbuzov Reaction[1]
Materials:
-
3-Methoxybenzyl alcohol
-
Triethyl phosphite
-
Tetrabutylammonium iodide (n-Bu4NI)
-
Schlenk tube
-
Nitrogen atmosphere
Procedure:
-
In a 20 mL Schlenk tube, combine 3-methoxybenzyl alcohol (1.0 eq), triethyl phosphite (1.5 eq), and a catalytic amount of n-Bu4NI (3 mol%).
-
Seal the tube under a nitrogen atmosphere.
-
Heat the reaction mixture to 130°C for 24 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless oil.
Characterization Data for this compound: [1]
-
¹H NMR (500 MHz, CDCl₃): δ 7.27–7.20 (m, 1H), 6.96–6.84 (m, 2H), 6.80 (d, J = 8.0 Hz, 1H), 4.09–3.96 (m, 4H), 3.80 (s, 3H), 3.14 (d, J = 21.5 Hz, 2H), 1.26 (t, J = 7.0 Hz, 6H).
Application in the Synthesis of Bioactive Stilbenes
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce stilbene derivatives. The HWE reaction offers excellent (E)-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[4]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis
This protocol describes a general procedure for the synthesis of a stilbene derivative from this compound and an aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous THF (2 x 5 mL) to remove the mineral oil, then suspend it in fresh anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0°C.
-
Add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow
Caption: Experimental workflow for the synthesis of stilbene derivatives via the Horner-Wadsworth-Emmons reaction.
Applications in Medicinal Chemistry
Stilbene derivatives synthesized from this compound have potential applications in several areas of medicinal chemistry, including as antimicrobial and anticancer agents.
Antimicrobial Activity of Stilbene Derivatives
Stilbenoids have been recognized for their antimicrobial properties.[5][6][7] The antimicrobial activity of stilbene derivatives is often dependent on the substitution pattern on the phenyl rings.[6][7] While specific data for derivatives of this compound is not extensively published, studies on other substituted stilbenes provide valuable insights into their potential.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Stilbene Derivatives against various microbes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Stilbene-pyridine conjugate 11 | P. aeruginosa | 50 | [8][9] |
| Stilbene-pyridine conjugate 16 | P. aeruginosa | 50 | [8][9] |
| Stilbene-pyridine conjugate 17 | P. aeruginosa | 50 | [8][9] |
| Stilbene-pyridine conjugate 18 | P. aeruginosa | 50 | [8][9] |
| Stilbene-pyridine conjugate 19 | P. aeruginosa | 50 | [8][9] |
| Stilbene-pyridine conjugate 11 | C. albicans | 3.1 | [8][9] |
| Stilbene-pyridine conjugate 13 | C. albicans | 3.1 | [8][9] |
| Stilbene-pyridine conjugate 14 | C. albicans | 3.1 | [8][9] |
Note: The compounds listed are examples of bioactive stilbenes and are not directly synthesized from this compound. The data is presented to illustrate the potential antimicrobial activity of this class of compounds.
Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and development. Its aberrant activation is implicated in various cancers.[10][11][12] Stilbene derivatives, such as resveratrol and pterostilbene (a 3,5-dimethoxy-4'-hydroxy-stilbene), have been shown to inhibit the Wnt signaling pathway, making them promising candidates for anticancer drug development.[11][13] These compounds are believed to act at the transcriptional level, downstream of β-catenin.[10][11]
The synthesis of stilbene derivatives using this compound provides a route to novel compounds that can be screened for their Wnt inhibitory activity.
Diagram of the Canonical Wnt Signaling Pathway and Inhibition by Stilbenes
Caption: The canonical Wnt signaling pathway and the proposed site of inhibition by stilbene derivatives.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists. Its primary application through the Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of (E)-stilbene derivatives. Given the established antimicrobial and Wnt signaling inhibitory activities of the stilbene scaffold, derivatives synthesized from this compound represent a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in drug discovery and development programs.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Chemoenzymatic Synthesis of Original Stilbene Dimers Possessing Wnt Inhibition Activity in Triple-Negative Breast Cancer Cells Using the Enzymatic Secretome of Botrytis cinerea Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the mechanism of Wnt/β-catenin pathway mediated by pterostilbene to reduce cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Diethyl 3-methoxybenzylphosphonate Reactions
Welcome to the technical support center for the synthesis of Diethyl 3-methoxybenzylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the synthesis of this compound, a key intermediate in various synthetic pathways. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically synthesized via the Michaelis-Arbuzov reaction.
Q1: My Michaelis-Arbuzov reaction for the synthesis of this compound is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction for synthesizing this compound can often be attributed to several factors, primarily related to the reactivity of the starting materials, reaction conditions, and potential side reactions.[1]
Key Troubleshooting Steps:
-
Substrate Reactivity: The choice of the benzyl halide is critical. The general order of reactivity for the halide is I > Br > Cl.[2] For 3-methoxybenzyl halides, the bromide is commonly used. Ensure the 3-methoxybenzyl halide is pure and free from impurities.
-
Reagent Quality: The triethyl phosphite used should be of high purity. It is susceptible to oxidation and hydrolysis, which can significantly reduce its nucleophilicity.[3] It is often recommended to use freshly distilled triethyl phosphite.
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C.[1][4] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or the product.[3]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR to determine the optimal reaction time.[3] Incomplete reactions will result in low yields, while prolonged heating can lead to the formation of byproducts.[3]
-
Side Reactions: Although 3-methoxybenzyl is a primary halide and less prone to elimination reactions, other side reactions can occur. One common issue is the potential for the ethyl halide byproduct to react with the triethyl phosphite, leading to the formation of diethyl ethylphosphonate.[5] Using an excess of the 3-methoxybenzyl halide or removing the volatile ethyl halide as it forms can help minimize this.
A logical workflow for troubleshooting low yields is presented in the diagram below.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Q2: I'm observing the formation of significant byproducts in my reaction mixture. What are they and how can I minimize them?
A2: The most common byproduct in the Michaelis-Arbuzov reaction is the phosphonate derived from the alkyl group of the phosphite ester (in this case, diethyl ethylphosphonate).[5] This occurs when the ethyl halide formed during the reaction reacts with the starting triethyl phosphite.[5]
Strategies to Minimize Byproducts:
-
Stoichiometry: Using a slight excess of the 3-methoxybenzyl halide can help to ensure the triethyl phosphite is consumed in the desired reaction.
-
Removal of Volatile Byproduct: If using 3-methoxybenzyl chloride or bromide, the resulting ethyl chloride or bromide is volatile. Performing the reaction at a temperature that allows for the removal of this byproduct by distillation can drive the reaction towards the desired product.[6]
-
Alternative Reagents: While not always practical, using a phosphite with bulkier alkyl groups can sometimes reduce the rate of the competing byproduct formation.
Q3: My reaction seems to be very slow, even at high temperatures. What can I do to accelerate it?
A3: If the reaction is sluggish, you can consider the use of a catalyst. Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction, often allowing it to proceed at lower temperatures and shorter reaction times.[3][7]
Catalytic Conditions:
-
Lewis Acids: Catalysts such as zinc bromide (ZnBr₂) can be effective in promoting the reaction.[6] Modern variations have also explored other Lewis acids.[8]
-
Photolytic Conditions: For certain substrates, the reaction can be induced under photolytic conditions, although this is less common for benzyl halides.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via the Michaelis-Arbuzov reaction?
A1: The Michaelis-Arbuzov reaction is a two-step process.[4] First, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of the 3-methoxybenzyl halide in an SN2 reaction, forming a phosphonium salt intermediate.[4][8] In the second step, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt, also via an SN2 reaction, to yield the final product, this compound, and an ethyl halide byproduct.[4][8]
The reaction pathway is illustrated below.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are vacuum distillation and silica gel column chromatography.[1][9]
-
Vacuum Distillation: This method is effective for removing non-volatile impurities and unreacted starting materials.[6] However, care must be taken to avoid high temperatures that could lead to product decomposition.[9]
-
Silica Gel Column Chromatography: This is a versatile method for removing a wide range of impurities.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes.[10]
The choice of method depends on the scale of the reaction and the nature of the impurities.[10] An aqueous workup with a dilute acid wash, followed by a base wash (e.g., sodium bicarbonate solution), and a brine wash can be performed prior to chromatography or distillation to remove ionic impurities.[9]
Q3: Are there any alternative, milder methods for synthesizing this compound?
A3: Yes, several modifications to the classical Michaelis-Arbuzov reaction have been developed to allow for milder reaction conditions.
-
Lewis Acid Catalysis: As mentioned in the troubleshooting section, the use of Lewis acids like ZnBr₂ can facilitate the reaction at or near room temperature.[6][8]
-
Alcohol-Based Michaelis-Arbuzov Reaction: An environmentally benign method involves the reaction of 3-methoxybenzyl alcohol with diethyl phosphite in the presence of a catalyst, which generates the benzyl halide in situ.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in an Alcohol-Based Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate Analogs
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Bu₄NI (2) | none | 100 | 24 | 25 | [5] |
| 2 | n-Bu₄NI (1) | none | 125 | 24 | >99 | [5] |
| 3 | n-Bu₄NI (2) | toluene | 125 | 24 | 35 | [5] |
| 4 | n-Bu₄NI (2) | dioxane | 125 | 24 | 95 | [5] |
| 5 | n-Bu₄NBr (2) | none | 125 | 24 | 49 | [5] |
| 6 | KI (2) | none | 125 | 24 | 55 | [5] |
Note: While this data is for analogous benzylphosphonates, it provides valuable insight into the effects of catalyst, solvent, and temperature.
Table 2: Purification Yields of Structurally Similar Diethyl Phosphonates
| Compound | Purification Method | Eluent/Conditions | Yield (%) | Purity | Reference |
| Diethyl (dichloromethyl)phosphonate | Column Chromatography | Hexanes-diethyl ether (20:1) | 63 | >90% by NMR | [10] |
| Diethyl benzylphosphonate | Short Silica Gel Column | Hexanes/Ethyl acetate | 98 | Not specified | [11] |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | Column Chromatography | 1:1 Ethyl acetate-hexanes | 90 | 97 wt% by qNMR | [10] |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound
Materials:
-
3-methoxybenzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-methoxybenzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[6]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.[6] The desired this compound is a colorless oil.[5]
Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound at Room Temperature
Materials:
-
3-methoxybenzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of 3-methoxybenzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[6]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[1]
The experimental workflow for a catalyzed synthesis is depicted below.
Caption: Workflow for the Lewis acid-catalyzed synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Diethyl 3-methoxybenzylphosphonate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of diethyl 3-methoxybenzylphosphonate reaction products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Inappropriate Solvent System: The polarity of the eluent may be too low.[1] | Gradually increase the polarity of the solvent system. For phosphonates, which can be quite polar, consider starting with ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% MeOH in DCM).[1][2] Be cautious not to exceed 10% methanol as it can dissolve the silica gel.[1][2] |
| Compound Decomposition: The product may be degrading on the acidic silica gel.[1] | To test for decomposition, spot the compound on a TLC plate, let it sit for an hour, and then elute. If streaking or multiple spots appear, decomposition is likely.[1] Consider adding a small amount of a neutralizer like triethylamine (1-3%) to your eluent.[1][2] Alternatively, use a different stationary phase like neutral or basic alumina.[1] | |
| Streaking of the product band on the column and TLC plate | Overloading the Column: Applying too much sample can lead to broad, streaking bands.[1] | Ensure the amount of crude product is appropriate for the column size. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude product.[3] |
| Compound Insolubility: The product may not be fully dissolved in the loading solvent, causing it to precipitate at the top of the column.[1] | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) before loading.[1][4] | |
| Inappropriate Solvent System: The polarity of the solvent system may be too high, causing the compound to move too quickly and streak. | Optimize the solvent system using TLC to achieve a target Rf value between 0.25 and 0.35 for the best separation.[1] | |
| Poor separation of the product from impurities | Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen solvent system. | Try a different solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[3] Common starting points include gradients of ethyl acetate in hexanes.[3][5] |
| Improper Column Packing: Air bubbles or an uneven silica bed can lead to channeling and poor separation. | Ensure the silica gel is packed uniformly as a slurry and the bed is not disturbed when adding solvent or the sample.[1][6] | |
| Low yield of purified product | Product Loss During Workup: Significant product may be lost during aqueous washes if the compound has some water solubility. | Minimize the number of aqueous washes during the initial workup.[3] |
| Product Loss on the Column: The product may be irreversibly adsorbed onto the silica gel, especially if it is slightly unstable to acid. | As mentioned earlier, adding a small amount of triethylamine to the eluent can help.[1] | |
| Broad Bands During Elution: If the product elutes as a very broad band, some fractions may be too dilute to recover efficiently. | Optimize the solvent system and column dimensions to achieve sharper bands. A taller, thinner column can sometimes improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials such as triethyl phosphite and 3-methoxybenzyl halide.[3] Byproducts from side reactions, such as oxidized species or products from the hydrolysis of the starting materials, can also be present.[3]
Q2: How do I choose the right solvent system for the column?
A2: The ideal solvent system should provide good separation of your product from impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value for this compound between 0.25 and 0.35.[1] A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3][5] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the polar solvent.
Q3: My product is a colorless oil. How can I be sure I am collecting the correct fractions?
A3: Since the product is not colored, you must rely on TLC analysis of the collected fractions. Spot each fraction on a TLC plate and visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate). Combine the fractions that contain only the pure product.
Q4: Can I reuse my silica gel column?
A4: It is generally not recommended to reuse silica gel for column chromatography, especially for the purification of final products in drug development. Reusing silica can lead to cross-contamination from previous purifications and may result in poorer separation due to the deactivation of the silica.
Q5: What is the expected yield and purity for this purification?
A5: The yield and purity can vary depending on the success of the synthesis and the efficiency of the purification. With a well-optimized column chromatography protocol, it is possible to achieve high purity (>98%).[3] Yields after chromatography can range from good to excellent, but some product loss during the purification process is expected.[3]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound. The specific solvent system should be optimized based on TLC analysis of the crude reaction mixture.
1. Preparation of the Column: a. Select a glass column of an appropriate size for the amount of crude product. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1] c. Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).[1][3] d. Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[1] e. Add a layer of sand on top of the silica gel bed to prevent disturbance.[1] f. Drain the solvent until the level is just above the top layer of sand.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[1][4] b. In a separate flask, add a small amount of silica gel and dissolve the crude product in a solvent. Evaporate the solvent to get a dry, free-flowing powder of the crude product adsorbed onto the silica gel. c. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully add the chosen eluent to the column. A gradient elution is often effective. Start with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3] b. Begin collecting fractions. c. Monitor the elution of the product by spotting the collected fractions on TLC plates.
4. Product Isolation: a. Analyze the TLC plates to identify the fractions containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil.[7]
Quantitative Data Summary
The following table summarizes typical parameters and results for the purification of diethyl phosphonates by column chromatography. Note that the optimal conditions for this compound should be determined experimentally.
| Parameter | Value / Range | Compound |
| Stationary Phase | Silica Gel (230-400 mesh) | General for phosphonates |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (gradient) | Diethyl benzylphosphonate derivatives[5] |
| Hexanes/Diethyl Ether (20:1) | Diethyl (dichloromethyl)phosphonate[8] | |
| Dichloromethane/Methanol | Polar phosphonates[1] | |
| Typical Yield after Column | 63% - 98% | Various diethyl phosphonates[3][5][8] |
| Achievable Purity | >90% - >98% | Various diethyl phosphonates[3][8] |
| Target Rf Value | 0.25 - 0.35 | General recommendation[1] |
Process Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Diethyl (3-Methoxybenzyl)phosphonate | 60815-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
identifying side reactions and byproducts of Diethyl 3-methoxybenzylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 3-methoxybenzylphosphonate. The following information addresses common issues encountered during its synthesis, focusing on the identification of side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3][4] This reaction involves the treatment of a 3-methoxybenzyl halide (typically bromide or chloride) with triethyl phosphite.[1][2] An alternative one-pot procedure involves the reaction of 3-methoxybenzyl alcohol with triethyl phosphite in the presence of a catalyst like zinc iodide.[5]
Q2: I am experiencing a low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields in the Michaelis-Arbuzov synthesis of this compound can stem from several factors:
-
Reaction Temperature: The reaction often requires elevated temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate.[1][2] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures may promote the formation of side products.
-
Purity of Starting Materials: The presence of moisture or other impurities in the 3-methoxybenzyl halide or triethyl phosphite can lead to side reactions and a decrease in yield. Ensure all reactants and solvents are anhydrous.
-
Incomplete Reaction: The reaction may require several hours to reach completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[1]
-
Side Reactions: Several side reactions can compete with the desired product formation, consuming starting materials and reducing the overall yield.
Q3: What are the common side reactions and byproducts I should be aware of when synthesizing this compound?
A3: The primary side reactions and byproducts to consider are:
-
Reaction with Ethyl Halide: The ethyl halide (e.g., ethyl bromide) generated as a byproduct during the reaction can react with the starting triethyl phosphite to form diethyl ethylphosphonate.[6] This is a common impurity that can be difficult to separate from the desired product due to similar boiling points.
-
Transesterification: If the reaction is carried out starting from 3-methoxybenzyl alcohol, transesterification of the triethyl phosphite can occur, leading to mixed phosphite esters and their corresponding phosphonate byproducts.[7]
-
Elimination Reactions: Although less common with primary benzyl halides, at high temperatures, elimination reactions can potentially occur, especially if there are any impurities that can act as a base.[3][4]
-
Oxidation of Triethyl Phosphite: Triethyl phosphite can be oxidized to triethyl phosphate, especially if the reaction is not performed under an inert atmosphere.
Q4: How does the 3-methoxy group on the benzyl ring influence the reaction?
A4: The methoxy group is an electron-donating group. In the context of the Michaelis-Arbuzov reaction, which proceeds via an SN2 mechanism, the electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the benzylic carbon. However, it also stabilizes the transition state of the SN2 reaction. Generally, the reaction is expected to proceed efficiently with 3-methoxybenzyl halides. The presence of the methoxy group does not typically lead to unique side reactions under standard Michaelis-Arbuzov conditions, but it can influence the reaction rate compared to unsubstituted benzyl halides.
Q5: What are the recommended methods for purifying this compound?
A5: The two most common methods for purifying this compound are:
-
Vacuum Distillation: This method is effective for separating the product from less volatile impurities and any remaining high-boiling starting materials.[1][5]
-
Silica Gel Column Chromatography: This is a versatile technique for removing both more polar and less polar impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is typically employed.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature to the recommended range (120-160°C) while monitoring the reaction.[1][2] |
| Purity of starting materials is low. | Ensure that 3-methoxybenzyl halide and triethyl phosphite are pure and anhydrous. Consider purifying the starting materials before the reaction. | |
| Reaction time is insufficient. | Monitor the reaction by TLC or ³¹P NMR to ensure it has gone to completion.[1] | |
| Presence of a Significant Amount of Diethyl Ethylphosphonate Impurity | Reaction of byproduct ethyl halide with triethyl phosphite. | Use a minimal excess of triethyl phosphite. Remove the volatile ethyl halide as it is formed by performing the reaction under a gentle stream of inert gas or by using a distillation setup. |
| Product is Contaminated with Polar Impurities | Hydrolysis of the phosphonate ester during workup. | Perform the aqueous workup with neutral or slightly acidic water and avoid prolonged contact. Ensure all glassware is dry. |
| Incomplete reaction leaving polar starting materials. | Ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature. | |
| Difficulty in Separating Product from Byproducts by Distillation | Similar boiling points of the product and impurities. | Use a fractional distillation column to improve separation. Alternatively, use silica gel column chromatography for purification.[10] |
Experimental Protocols
Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction
Materials:
-
3-Methoxybenzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet.
-
Charge the flask with 3-methoxybenzyl bromide and triethyl phosphite. If using a solvent, add anhydrous toluene.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |
| This compound | C₁₂H₁₉O₄P | 258.25 | 145-150 (at 1 mmHg) | 1.25 (t, 6H), 3.15 (d, 2H), 3.78 (s, 3H), 4.05 (m, 4H), 6.80-6.90 (m, 3H), 7.22 (t, 1H) | ~26 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156-157 | 1.29 (t, 9H), 4.07 (q, 6H) | ~139 |
| Ethyl bromide | C₂H₅Br | 108.97 | 38.4 | 1.68 (t, 3H), 3.42 (q, 2H) | N/A |
| Diethyl ethylphosphonate | C₆H₁₅O₄P | 182.15 | 215-216 | 1.08 (dt, 3H), 1.32 (t, 6H), 1.70 (dq, 2H), 4.09 (m, 4H) | ~32 |
| Triethyl phosphate | C₆H₁₅O₄P | 182.15 | 215-216 | 1.35 (t, 9H), 4.15 (q, 6H) | ~-1 |
Note: Spectroscopic data are approximate and may vary slightly depending on the experimental conditions.
Visualizations
Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
how to improve E/Z stereoselectivity with Diethyl 3-methoxybenzylphosphonate
Welcome to the technical support center for Diethyl 3-methoxybenzylphosphonate. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the E/Z stereoselectivity of their Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the E/Z stereoselectivity in Horner-Wadsworth-Emmons reactions with this compound?
The stereochemical outcome of the HWE reaction is primarily influenced by the choice of base and reaction conditions. Generally, conditions that favor thermodynamic control lead to the E-alkene, while conditions promoting kinetic control can increase the proportion of the Z-alkene. The structure of the aldehyde reactant also plays a significant role.
Q2: How can I favor the formation of the E-alkene?
To favor the formation of the E-alkene (trans), thermodynamically controlled reaction conditions are typically employed. This often involves using a weaker base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a non-polar solvent like tetrahydrofuran (THF) or toluene at room temperature or with gentle heating. The use of sodium hydride in THF is a common method to achieve high E-selectivity.
Q3: How can I increase the proportion of the Z-alkene?
For the synthesis of Z-alkenes (cis), kinetically controlled conditions are necessary. This is often achieved by using strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS) in combination with additives like 18-crown-6 at low temperatures (e.g., -78 °C). These conditions help to trap the kinetic product before it can equilibrate to the more stable E-isomer. The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups and strong bases like KHMDS in the presence of 18-crown-6 in THF at low temperatures, is a well-established method for obtaining Z-alkenes.
Q4: What is the role of additives like lithium chloride (LiCl) or 18-crown-6?
Additives play a crucial role in modulating the stereoselectivity. Lithium chloride can enhance E-selectivity when using certain bases by promoting the formation of a more stable chelated intermediate that leads to the E-alkene. Conversely, 18-crown-6 is often used with potassium bases (like KHMDS) to sequester the potassium cation, which prevents coordination with the intermediate and favors the formation of the Z-alkene under kinetic control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low E/Z Selectivity | - Inappropriate base selection- Reaction temperature is too high or too low- Suboptimal solvent choice | - For E-alkenes, use NaH or t-BuOK in THF at 0 °C to room temperature.- For Z-alkenes, use KHMDS with 18-crown-6 in THF at -78 °C. |
| Reaction Not Going to Completion | - Base is not strong enough- Impure reagents or solvents- Steric hindrance from the aldehyde | - Switch to a stronger base (e.g., from NaH to n-BuLi, use with caution).- Ensure all reagents and solvents are anhydrous.- Increase reaction time or temperature (may affect selectivity). |
| Formation of Byproducts | - Aldehyde self-condensation (aldol reaction)- Decomposition of the phosphonate ylide | - Add the aldehyde slowly to the pre-formed ylide solution at a low temperature.- Use fresh, high-purity reagents. |
Experimental Protocols
Protocol for High E-Selectivity
This protocol is designed to favor the formation of the E-alkene.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
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Ylide Formation: Cool the suspension to 0 °C and add this compound (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Reaction: Cool the resulting ylide solution back to 0 °C and add the aldehyde (1.0 equivalent) dropwise.
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Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the E-alkene.
Protocol for High Z-Selectivity (Still-Gennari Modification)
This protocol is adapted to favor the formation of the Z-alkene.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Ylide Formation: Add potassium hexamethyldisilazide (KHMDS, 1.1 equivalents) to the cold THF, followed by the dropwise addition of this compound (1.0 equivalent). Stir for 30-60 minutes at -78 °C.
-
Complexation: Add 18-crown-6 (1.1 equivalents) dissolved in a small amount of anhydrous THF to the ylide solution.
-
Reaction: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C.
-
Workup: Stir at -78 °C until the reaction is complete (monitored by TLC). Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and follow the extraction and drying procedures described in the E-selectivity protocol.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the Z-alkene.
Visual Guides
Caption: Workflow for E- and Z-selective HWE reactions.
Caption: Factors influencing E/Z stereoselectivity.
Technical Support Center: Troubleshooting Failed Horner-Wadsworth-Emmons Reactions with Diethyl 3-methoxybenzylphosphonate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Horner-Wadsworth-Emmons (HWE) reactions involving Diethyl 3-methoxybenzylphosphonate. The following resources are designed to help troubleshoot common issues and optimize reaction conditions for the successful synthesis of stilbene derivatives and other olefin products.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no product yield in an HWE reaction can stem from several factors. A primary consideration is the efficiency of the deprotonation of the phosphonate. The 3-methoxy group on the benzyl ring is weakly electron-donating, which can slightly decrease the acidity of the benzylic proton compared to an unsubstituted benzylphosphonate. This may necessitate the use of a sufficiently strong base to generate the phosphonate carbanion in high concentration. Other potential causes include poor quality of reagents (aldehyde, base, or phosphonate), suboptimal reaction temperature, or steric hindrance.[1][2]
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue in HWE reactions. One possibility is the self-condensation of the aldehyde reactant (an aldol reaction), which can be catalyzed by the base.[1] To minimize this, the aldehyde should be added slowly to the solution of the pre-formed phosphonate carbanion, preferably at a low temperature.[1] Additionally, using a slight excess (1.1-1.2 equivalents) of the phosphonate can help to ensure that the aldehyde is consumed by the desired reaction pathway.[1] Close monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[1]
Q3: How can I improve the (E)-stereoselectivity of my reaction?
A3: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] To enhance (E)-selectivity, several factors can be optimized. The choice of cation associated with the base is important; lithium and sodium bases typically provide higher (E)-selectivity compared to potassium bases.[5] Higher reaction temperatures can also favor the (E)-isomer by allowing for the equilibration of intermediates to the more stable trans-oxaphosphetane.[1] The Masamune-Roush conditions, which utilize lithium chloride with an amine base, are also known to be effective for promoting (E)-alkene formation, particularly with base-sensitive substrates.
Q4: My product is difficult to purify. What are the best practices for purification?
A4: A key advantage of the HWE reaction is that the phosphate byproduct is typically water-soluble and can be removed with an aqueous workup.[2][3][4] A thorough extraction with an organic solvent followed by washing the combined organic layers with water and brine should effectively remove the majority of the phosphate salt.[1][6] If unreacted starting materials remain, column chromatography is often necessary for purification. A common mobile phase for the purification of stilbene-type products is a gradient of ethyl acetate in hexanes.[1]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions for HWE reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective Deprotonation: The base is not strong enough to fully deprotonate the phosphonate. The 3-methoxy group may slightly decrease the acidity of the benzylic proton.[1] | - Use a stronger base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or n-Butyllithium (n-BuLi).- Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Reagent Quality: Degradation or impurities in the aldehyde, phosphonate, or solvent. | - Purify the aldehyde (e.g., by distillation or chromatography) before use.- Ensure the phosphonate is pure.- Use anhydrous solvents. | |
| Suboptimal Temperature: The reaction temperature is too low, leading to a slow reaction rate. | - Gradually increase the reaction temperature. Some HWE reactions proceed well at room temperature or with gentle heating.[1] | |
| Steric Hindrance: A sterically demanding aldehyde may react slowly. | - Increase the reaction time.- Consider using a less hindered base. | |
| Poor (E/Z) Stereoselectivity | Reaction Conditions Favoring (Z)-Isomer: Use of potassium bases or specific additives. | - Use lithium or sodium bases (e.g., NaH, LiHMDS) to favor the (E)-isomer.- Increase the reaction temperature to promote thermodynamic control.[1] |
| Insufficient Equilibration: The oxaphosphetane intermediates do not fully equilibrate to the more stable trans-intermediate. | - Increase the reaction time to allow for equilibration. | |
| Formation of Side Products | Aldehyde Self-Condensation: The base catalyzes the aldol reaction of the aldehyde starting material.[1] | - Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature.[1] |
| Reaction with Phosphonate Ester: The base may attack the ethyl ester groups of the phosphonate. | - Use a non-nucleophilic, sterically hindered base (e.g., LHMDS, KHMDS).- Perform the reaction at a lower temperature. | |
| Difficult Product Purification | Incomplete Removal of Phosphate Byproduct: The water-soluble phosphate byproduct contaminates the final product.[2] | - Perform a thorough aqueous workup with multiple extractions.- Wash the combined organic layers with water and brine.[1][6] |
| Unreacted Starting Materials: The reaction did not go to completion. | - Optimize reaction conditions to drive the reaction to completion.- Purify the product using column chromatography.[1] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a general starting point and may require optimization for specific aldehydes.
Materials:
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This compound (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask.
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
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Carbonyl Addition: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography if necessary.
Visualizations
HWE Reaction Workflow
Caption: A general workflow for the Horner-Wadsworth-Emmons reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for Diethyl 3-methoxybenzylphosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Diethyl 3-methoxybenzylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 3-methoxybenzyl halide. The reaction generally requires heating to proceed to completion.
Q2: What are the typical starting materials for the Michaelis-Arbuzov synthesis of this compound?
A2: The typical starting materials are 3-methoxybenzyl chloride or 3-methoxybenzyl bromide and triethyl phosphite. The reactivity of the benzyl halide is a critical factor, with the general trend being I > Br > Cl.[3][4]
Q3: My reaction yield is low. What are the common causes and how can I improve it?
A3: Low yields in the synthesis of this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and suboptimal purification.
Q4: I am observing the formation of byproducts. What are the likely side reactions?
A4: In the Michaelis-Arbuzov reaction, potential side reactions include the formation of triethyl phosphate through oxidation of the starting phosphite and elimination reactions if secondary alkyl halides are used (not directly applicable to the primary 3-methoxybenzyl halide but a general consideration).[5] Additionally, if starting from 3-methoxybenzyl alcohol, incomplete conversion or side reactions involving the alcohol can occur.
Q5: What is the best method for purifying this compound?
A5: The most common and effective methods for purifying this compound are vacuum distillation and flash column chromatography.[6][7] Vacuum distillation is particularly useful for removing excess, more volatile triethyl phosphite.[7] Flash column chromatography on silica gel can be employed to separate the product from non-volatile impurities.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Low Reactivity of Starting Halide | - If using 3-methoxybenzyl chloride, consider switching to the more reactive 3-methoxybenzyl bromide. - Consider the addition of a catalyst such as a Lewis acid (e.g., ZnI₂) or a palladium complex to facilitate the reaction at lower temperatures.[6] |
| Insufficient Reaction Temperature or Time | - The classical Michaelis-Arbuzov reaction often requires heating, typically in the range of 120-160°C.[2] - Monitor the reaction progress using techniques like TLC or ³¹P NMR to ensure it has gone to completion.[5] | |
| Moisture in Reagents or Glassware | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and ensure the triethyl phosphite is of high purity and free from hydrolysis products. | |
| Presence of Unreacted Starting Materials | Incomplete Reaction | - Increase the reaction time and/or temperature. - Use a slight excess of triethyl phosphite (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[5] |
| Inefficient Purification | - Optimize the vacuum distillation conditions to ensure complete removal of volatile starting materials. - For column chromatography, carefully select the eluent system to achieve good separation between the product and starting materials. | |
| Formation of Byproducts | Oxidation of Triethyl Phosphite | - Maintain an inert atmosphere throughout the reaction and workup to minimize oxidation. |
| Side Reactions from Alternative Starting Materials | - If using an alcohol-based route, ensure the conditions are optimized for the conversion of the alcohol to a suitable intermediate for the phosphonylation.[9] | |
| Difficulty in Purification | Co-elution of Product and Impurities | - For column chromatography, experiment with different solvent systems to improve separation. A gradient elution may be beneficial. |
| Product Decomposition During Distillation | - High temperatures during distillation can lead to decomposition.[7] Use a high vacuum to lower the boiling point of the product. - Ensure the distillation is performed as quickly as possible once the desired temperature is reached. |
Experimental Protocols
Classical Michaelis-Arbuzov Synthesis of this compound
This protocol is a general procedure based on the classical, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
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3-methoxybenzyl bromide
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Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methoxybenzyl bromide (1.0 equivalent).
-
Under an inert atmosphere, add triethyl phosphite (1.2-1.5 equivalents).
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Heat the reaction mixture to 150-160°C with vigorous stirring.
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Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Purify the crude product by vacuum distillation to remove the excess triethyl phosphite and the ethyl bromide byproduct, followed by the collection of the this compound fraction.
Data Presentation
Table 1: Effect of Catalyst and Conditions on Benzylphosphonate Synthesis
| Entry | Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | None | Neat | 150-160 | 2-4 | ~75 | [3] |
| 2 | Benzyl Alcohol | n-Bu₄NI (3) | Neat | 130 | 24 | 90 (isolated) | [9] |
| 3 | Benzyl Chloride | KI (30) / K₂CO₃ | PEG-400 | Room Temp | 6 | 92 | [10] |
Note: The data in this table is for the synthesis of the parent diethyl benzylphosphonate or under similar conditions and serves as a general guide for optimization.
Mandatory Visualizations
Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
Caption: Logical relationships between key reaction parameters and the yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
Technical Support Center: Diethyl 3-methoxybenzylphosphonate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 3-methoxybenzylphosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the Horner-Wadsworth-Emmons (HWE) reaction rate?
A1: Increasing the reaction temperature typically increases the rate of the Horner-Wadsworth-Emmons reaction.[1] This is consistent with general chemical kinetics principles where higher temperatures provide the molecules with greater kinetic energy, leading to more frequent and energetic collisions. For instance, in the reaction of diethyl benzylphosphonate with various benzaldehydes, the reaction rate constant increases with temperature.[1]
Q2: What is the impact of temperature on the stereoselectivity of the HWE reaction?
A2: Higher reaction temperatures often lead to increased (E)-alkene selectivity in the Horner-Wadsworth-Emmons reaction.[2] This is attributed to thermodynamic control, where the more stable (E)-isomer is favored at higher temperatures, allowing for equilibration of the intermediates.[2] Conversely, lower temperatures, such as -78°C, can be used to enhance kinetic control and may favor the formation of the (Z)-alkene under certain conditions (e.g., Still-Gennari modification).
Q3: Can I run the HWE reaction at room temperature?
A3: Yes, many Horner-Wadsworth-Emmons reactions can be successfully run at room temperature.[2] Some reactions even show improved yields at room temperature or with gentle heating compared to lower temperatures.[2] The optimal temperature will depend on the specific substrates and reagents being used.
Q4: What are the typical bases used for the deprotonation of this compound?
A4: Common bases for the deprotonation of benzylphosphonates include sodium hydride (NaH), sodium methoxide (NaOMe), and butyllithium (BuLi).[3] For substrates that are sensitive to strong bases, milder conditions such as lithium chloride with an amine base (e.g., triethylamine or DBU) can be employed.[2]
Q5: How does the 3-methoxy substituent on the benzylphosphonate affect its reactivity?
A5: The 3-methoxy group is a weakly electron-donating group through resonance and electron-withdrawing through induction. The overall effect on the acidity of the benzylic proton is generally small. In a study of substituted diethyl benzylphosphonates, electron-donating groups were found to decrease the reaction rate, while electron-withdrawing groups increased the rate.[1] Therefore, the 3-methoxy substituent might slightly decrease the rate of deprotonation and the overall reaction rate compared to the unsubstituted diethyl benzylphosphonate.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low or No Product Yield | 1. Ineffective deprotonation of the phosphonate. 2. The reaction temperature is too low, resulting in a very slow reaction rate. 3. The aldehyde or ketone reactant is impure or has degraded. 4. Steric hindrance from bulky substrates. | 1. Use a stronger base (e.g., NaH, n-BuLi) or ensure the current base is fresh. 2. Gradually increase the reaction temperature. Some HWE reactions benefit from room temperature or gentle heating.[2] 3. Purify the carbonyl compound before use (e.g., by distillation or chromatography). 4. Increase the reaction time or the concentration of the reactants. |
| Poor (E)-Stereoselectivity | 1. The reaction conditions are favoring the (Z)-isomer. 2. Insufficient equilibration of the oxaphosphetane intermediate. | 1. Use sodium or lithium bases, as they generally favor the (E)-alkene. 2. Increase the reaction temperature to promote thermodynamic control and favor the more stable (E)-isomer.[2] |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone (e.g., aldol reaction). 2. The base is reacting with other functional groups on the substrates. | 1. Add the carbonyl compound slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation. 2. If the substrates have base-sensitive functional groups, consider using protecting groups. |
| Difficulty in Product Purification | The dialkylphosphate byproduct is contaminating the product. | The dialkylphosphate byproduct is typically water-soluble and can be removed by performing an aqueous workup and extraction. |
Quantitative Data
Disclaimer: The following kinetic data is for the reaction of diethyl benzylphosphonate (an analog of this compound) with various substituted benzaldehydes. This data can be used to approximate the effect of temperature on the reaction kinetics of this compound.
Table 1: Rate Constants (k) for the Reaction of Diethyl Benzylphosphonate with Substituted Benzaldehydes at Different Temperatures [1]
| Temperature (°C) | Substituent on Benzaldehyde | Rate Constant, k (L·mol⁻¹·s⁻¹) |
| 27.0 | H | 6.577 |
| 35.4 | H | Not Reported |
| 45.4 | H | Not Reported |
| 27.0 | p-CH₃ | 1.829 |
| 35.4 | p-CH₃ | Not Reported |
| 45.4 | p-CH₃ | Not Reported |
| 27.0 | p-OCH₃ | Not Reported |
| 35.4 | p-OCH₃ | Not Reported |
| 45.4 | p-OCH₃ | Not Reported |
| 27.0 | p-Cl | 41.84 |
| 35.4 | p-Cl | Not Reported |
| 45.4 | p-Cl | Not Reported |
| 27.0 | m-NO₂ | Not Reported |
| 35.4 | m-NO₂ | Not Reported |
| 45.4 | m-NO₂ | Not Reported |
Table 2: Activation Parameters for the Reaction of Diethyl Benzylphosphonate with Substituted Benzaldehydes [1]
| Substituent on Benzaldehyde | Activation Energy, ΔE≠ (kJ·mol⁻¹) | Entropy of Activation, ΔS≠ (J·K⁻¹·mol⁻¹) |
| H | 51.16 | 81.96 |
| p-CH₃ | 52.35 | 82.94 |
| p-OCH₃ | 65.82 | 43.04 |
| p-Cl | 44.34 | 94.68 |
| m-NO₂ | 52.91 | 57.67 |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the reaction of this compound with an aldehyde. The specific amounts, temperatures, and reaction times should be optimized for each specific substrate.
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the base (e.g., sodium hydride, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the phosphonate anion solution via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
-
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: Experimental workflow for the HWE reaction.
References
Technical Support Center: Synthesis and Handling of Phosphonate Reagents
Welcome to the Technical Support Center for phosphonate reagent synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of phosphonate reagents.
Frequently Asked Questions (FAQs) on Phosphonate Reagent Stability
Q1: What are the primary causes of phosphonate reagent decomposition during synthesis?
A1: Phosphonate reagents can be sensitive to several factors during synthesis, leading to decomposition and reduced yields. The most common causes include:
-
Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions. This can be triggered by the presence of water in solvents or reagents, or during aqueous workup steps.[1]
-
Thermal Stress: Many phosphonate synthesis reactions, such as the Michaelis-Arbuzov reaction, require elevated temperatures. However, excessive heat or prolonged reaction times at high temperatures can lead to thermal decomposition.[2][3]
-
Oxidation: Some phosphonate reagents can be sensitive to oxidation, especially in the presence of air and certain metal catalysts.
-
Incompatible Reagents: Side reactions with other functional groups present in the starting materials or with byproducts formed during the reaction can lead to decomposition. For example, in the McKenna reaction, the bromotrimethylsilane (BTMS) reagent can react with other sensitive functional groups in the molecule.[4]
Q2: How can I minimize the decomposition of my phosphonate reagents during storage?
A2: Proper storage is crucial to maintain the integrity of your phosphonate reagents. Follow these guidelines:
-
Inert Atmosphere: Store reagents under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis from atmospheric moisture.
-
Low Temperature: Store reagents at low temperatures, as recommended on the product datasheet. For many phosphonates, this means refrigeration or storage in a freezer.
-
Protection from Light: Some phosphonate reagents are light-sensitive and should be stored in amber vials or protected from light to prevent photochemical decomposition.
-
Appropriate Containers: Use well-sealed, appropriate containers to prevent contamination and exposure to the atmosphere.
Troubleshooting Common Synthetic Procedures
This section provides troubleshooting guidance for common reactions used in phosphonate synthesis.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond. However, various factors can influence its success.
Q3: My Michaelis-Arbuzov reaction is giving a low yield. What are the common causes and how can I improve it?
A3: Low yields in the Michaelis-Arbuzov reaction can often be attributed to substrate reactivity, reaction conditions, and side reactions.
-
Substrate Reactivity: The reactivity of the alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[4]
-
Recommendation: If possible, use a more reactive alkyl halide (reactivity order: R-I > R-Br > R-Cl). For less reactive halides, consider using a catalyst.[4]
-
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C.[4] Insufficient heat can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time.
-
-
Side Reactions: A common side reaction involves the reaction of the newly formed alkyl halide byproduct with the starting phosphite.[4]
-
Recommendation: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction.[4]
-
Data on Michaelis-Arbuzov Reaction Conditions:
The following table summarizes the effect of different catalysts and solvents on the yield of the Michaelis-Arbuzov reaction between 1,4-bis(bromomethyl)benzene and triethyl phosphite.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 60 | 16 | 52.7 |
| 2 | CeCl₃·7H₂O (10) | THF | 60 | 7 | 70.6 |
| 3 | CeCl₃·7H₂O-SiO₂ (10) | Toluene | 60 | 7.5 | 66.9 |
| 4 | CeCl₃·7H₂O-SiO₂ (10) | ACN | 60 | 7 | 68.3 |
| 5 | CeCl₃·7H₂O-SiO₂ (10) | Solvent-free | 35 | 6.5 | 71.5 |
Data compiled from a study by Scholars Research Library.[5]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the synthesis of alkenes from phosphonate carbanions and carbonyl compounds.
Q4: I am experiencing low yields in my Horner-Wadsworth-Emmons reaction. What are the likely issues?
A4: Low yields in the HWE reaction can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the phosphonate.
-
Poor Reagent Quality: The aldehyde, ketone, or phosphonate reagent may be impure or have degraded.
-
Solution: Purify the carbonyl compound before use. Ensure the purity of your phosphonate ester.[6]
-
-
Steric Hindrance: Bulky groups on either the phosphonate or the carbonyl compound can impede the reaction.[4]
-
Solution: Increasing the reaction time or temperature may help. In some cases, a different synthetic route may be necessary.
-
Q5: My HWE reaction is not giving the desired E-stereoselectivity. How can I improve this?
A5: The stereochemical outcome of the HWE reaction is influenced by the reaction conditions.
-
Cation Effect: The choice of cation for the base can significantly impact stereoselectivity. Lithium and sodium bases generally favor the formation of the (E)-alkene.[4]
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[4]
-
Phosphonate Structure: The structure of the phosphonate itself plays a crucial role. For Z-selectivity, modified phosphonates, such as those used in the Still-Gennari olefination, are employed with specific base and solvent systems (e.g., KHMDS and 18-crown-6 in THF).[5][7]
Purification of Phosphonate Reagents
Q6: I am having difficulty purifying my phosphonate ester by column chromatography. It seems to be decomposing on the silica gel. What can I do?
A6: Decomposition on silica gel is a common issue due to the acidic nature of standard silica gel. Here are some solutions:
-
Neutralize the Silica Gel: You can deactivate or neutralize the silica gel before use. A common method is to prepare a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (1-3%), and then evaporate the solvent before packing the column.[7][8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[7]
-
Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as vacuum distillation for volatile phosphonates or recrystallization for solid products.
Experimental Protocols
Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction
This protocol describes the synthesis of diethyl benzylphosphonate.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzyl bromide (1.0 equivalent).
-
Add an excess of triethyl phosphite (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 150-160°C) under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Step-by-Step Guide for Neutralizing Silica Gel for Column Chromatography
This protocol is for preparing neutralized silica gel to prevent the decomposition of acid-sensitive compounds.
Materials:
-
Silica gel
-
Triethylamine (TEA)
-
Hexane (or another non-polar solvent)
Procedure:
-
In a fume hood, weigh out the desired amount of silica gel into a beaker.
-
Prepare a solution of 1-2% triethylamine in hexane.
-
Add the TEA/hexane solution to the silica gel to form a slurry.
-
Gently stir the slurry for a few minutes.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
The neutralized silica gel is now ready to be used for packing the chromatography column.
Visualizing Decomposition Pathways and Workflows
Decomposition Pathways
Phosphonate reagents can decompose through several pathways, including hydrolysis and thermal degradation.
Caption: Hydrolytic decomposition pathway of a dialkyl phosphonate.
Caption: A simplified thermal decomposition pathway of a dialkyl alkylphosphonate via β-elimination.
Experimental Workflows
Visualizing experimental workflows can help in planning and executing synthetic procedures.
Caption: A typical workflow for the Michaelis-Arbuzov reaction.
Caption: A decision tree for troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Polar Phosphonate Byproducts
Welcome to the technical support center for challenges in the purification of polar phosphonate byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of polar phosphonate compounds.
Q1: My polar phosphonate product is showing poor retention on a C18 reversed-phase column. How can I improve its retention and achieve separation?
A1: This is a common challenge due to the high polarity of phosphonates.[1] Standard reversed-phase HPLC is often ineffective. Consider the following specialized techniques:
-
Ion-Pair Reversed-Phase HPLC (IP-RPLC): This method introduces an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase.[1] This reagent forms a neutral, hydrophobic complex with the charged phosphonate, significantly enhancing its retention on a non-polar stationary phase like C18.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[1][2] It utilizes a polar stationary phase (like silica or amide-based) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] The polar phosphonate partitions into the aqueous layer on the stationary phase, leading to good retention.[1]
-
Pre-column Derivatization: If detection is also an issue due to a weak or absent chromophore, you can chemically modify the phosphonate to add a UV-active or fluorescent tag.[1] This also alters the molecule's chromatographic behavior, potentially improving separation on standard phases.[1]
Q2: I'm seeing significant streaking or tailing of my phosphonate compound on my silica gel column. What is the cause and how can I fix it?
A2: Streaking and tailing on silica gel columns are typically caused by one or more of the following issues:
-
Compound Decomposition: The acidic nature of standard silica gel can cause degradation of phosphonate compounds.[3][4] To mitigate this, you can deactivate the silica by adding a small amount of a non-nucleophilic base like triethylamine (1-3%) to your eluent.[4] Alternatively, consider using a less acidic stationary phase such as neutral alumina or Florisil®.[4]
-
High Polarity and Strong Adhesion: Phosphonic acids, in particular, are highly polar and can bind very strongly to silica, leading to poor elution and streaking.[4] It is often more effective to purify the less polar phosphonate ester precursor first and then perform the deprotection step to get the final acid.[5]
-
Inappropriate Solvent System: The polarity of your eluent may be too low. For polar phosphonates, you may need a more polar solvent system, such as 5-10% methanol in dichloromethane or 100% ethyl acetate.[3] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[3]
-
Column Overloading: Applying too much sample can saturate the stationary phase, leading to broad, tailing bands.[3] Ensure you are not exceeding the column's loading capacity.
Q3: My phosphonate synthesis involves triphenylphosphine, and I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. How can I separate it from my product?
A3: TPPO is a common and often troublesome byproduct. Due to its polarity, it can co-elute with polar products. Here are several strategies for its removal:
-
Precipitation: TPPO is poorly soluble in non-polar solvents. Adding hexane or a mixture of diethyl ether and hexane to your crude reaction mixture can often cause the TPPO to precipitate, after which it can be removed by filtration.[4]
-
Precipitation with Metal Salts: For reactions in more polar solvents like ethanol or ethyl acetate, TPPO can be removed by precipitation with zinc chloride (ZnCl₂).[6] Adding ZnCl₂ forms a complex with TPPO that precipitates from the solution.[6]
-
Filtration through a Silica Plug: For less polar phosphonate products, a quick filtration through a short plug of silica can be effective. The more polar TPPO will be retained on the silica while your product elutes.[4]
Q4: I am trying to purify a phosphonic acid directly, but it is a sticky, hygroscopic solid that is difficult to crystallize. What purification strategies can I use?
A4: The purification of phosphonic acids is challenging due to their physical properties.[4][7]
-
Chromatography: Direct purification of phosphonic acids by standard silica gel chromatography is often difficult due to their high polarity.[4] Strong anion-exchange chromatography using an aqueous buffer eluent can be an effective alternative.[4][7]
-
Crystallization as a Salt: Phosphonic acids can be difficult to crystallize.[4] Converting the acid to a salt (e.g., a sodium or triethylammonium salt) alters its solubility and can significantly improve the chances of successful crystallization.[4][7] You can try precipitating the sodium salt from a concentrated aqueous solution by adjusting the pH to around 4.0-4.5.[7]
-
Alternative Solvent Systems: For crystallization, consider solvent systems like acetone/water or acetonitrile/water.[7] Dissolve the compound in the organic solvent and slowly add water until precipitation occurs.[7] Lyophilization from tert-butanol has also been reported to yield better results than from water.[7]
Q5: The final hydrolysis step to convert my phosphonate ester to a phosphonic acid is giving me a mixture of products. How can I ensure complete conversion?
A5: Incomplete hydrolysis is a common issue, often because the required conditions can be harsh.[8]
-
Reaction Conditions: Hydrolysis often requires refluxing in concentrated acid, such as HCl.[5][8] Ensure you are using sufficiently stringent conditions and adequate reaction time for your specific ester (e.g., methyl and ethyl esters are more stable than tert-butyl esters under acidic conditions).[8]
-
Monitoring the Reaction: Use an appropriate analytical technique to monitor the reaction's progress. ³¹P NMR spectroscopy is an excellent tool for tracking the conversion of the phosphonate ester to the final phosphonic acid.[8]
-
Alternative Deprotection Methods: If harsh acidic conditions are degrading your molecule, consider the McKenna reaction, which uses bromotrimethylsilane (BTMS) followed by methanolysis.[5][9] This two-step procedure is often milder and can be more suitable for sensitive substrates.[5]
Data & Methodology
Table 1: Comparison of HPLC Methods for Polar Phosphonate Analysis
This table summarizes the key features of different HPLC techniques used for the purity assessment of phosphonate compounds.[1]
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent forms a neutral complex with the phosphonate, enhancing retention on a non-polar phase. | Partitioning of the polar phosphonate between a polar stationary phase and a high-organic mobile phase. | Covalent modification of the phosphonate to add a chromophore or fluorophore, enabling sensitive detection. |
| Primary Application | Purity analysis and quantification of ionic phosphonates. | Excellent for highly polar and hydrophilic phosphonates poorly retained in reversed-phase. | Trace-level quantification of phosphonates that lack a native chromophore. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) | Typically non-polar (e.g., C18) for the resulting derivative. |
| Mobile Phase | Aqueous/organic mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium). | High organic content (e.g., >70% acetonitrile) with an aqueous buffer. | Varies depending on the derivative formed. |
| Advantages | Robust, versatile, can be used with standard C18 columns. | Superior retention for very polar compounds, compatible with MS. | Greatly enhances detection sensitivity. |
| Disadvantages | Ion-pairing reagents can be difficult to remove from the column and can suppress MS signals. | Requires careful sample preparation to match mobile phase, potential for matrix effects.[2] | Adds an extra step to the workflow, derivatization may not be quantitative. |
Experimental Protocols
Protocol 1: General Troubleshooting for Column Chromatography Purification [3]
This protocol outlines a standard procedure for purifying a phosphonate ester using flash column chromatography on silica gel.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent. b. Spot the solution on a TLC plate. c. Test various solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane) to find one that gives your desired compound an Rf value between 0.25 and 0.35.[3] This range typically provides the best separation on a column.[3] d. If decomposition is suspected, spot the compound and let the plate sit for 30-60 minutes before eluting to see if streaking or new spots appear.[3] If so, add 1-3% triethylamine to the chosen eluent.[3]
2. Column Packing: a. Select an appropriate size column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, least polar eluent. If using triethylamine, add it to the slurry solvent. c. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent under reduced pressure. c. Carefully apply the dissolved sample or the dried silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required. b. Collect fractions in appropriately sized containers (e.g., test tubes). c. Maintain a constant and appropriate flow rate.
5. Fraction Analysis: a. Monitor the elution by spotting fractions onto TLC plates. b. Visualize the spots using a UV lamp (if the compound is UV-active) and/or a chemical stain (e.g., potassium permanganate). c. Combine the fractions containing the pure product.
Protocol 2: HILIC Analysis of Polar Phosphonates [1]
This protocol provides a starting point for developing a HILIC method for the analysis of highly polar phosphonates.
1. Sample Preparation: a. Dissolve the phosphonate sample in a solvent mixture that has a high organic content to match the initial mobile phase conditions (e.g., 80:20 acetonitrile:water). This is crucial to prevent peak distortion.
2. Chromatographic Conditions:
- Column: A HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm).[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%) and run a gradient to increase the percentage of Mobile Phase A to elute the polar compounds.
- Flow Rate: Dependent on column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
- Column Temperature: 30-40 °C.
- Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), as phosphonates often lack a UV chromophore.
3. Injection and Analysis: a. Equilibrate the column with the initial mobile phase conditions for a sufficient time. b. Inject a small volume (e.g., 1-5 µL) of the prepared sample. c. Run the gradient and acquire the data.
Visualizations
Caption: Troubleshooting logic for phosphonate purification.
Caption: Experimental workflow for HILIC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize side product formation in olefination reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to help minimize side product formation in common olefination reactions.
General Troubleshooting
Q1: My olefination reaction is low-yielding or not proceeding to completion. What are some general troubleshooting steps?
A1: Low yields in olefination reactions can stem from several factors. Here are some initial troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the carbonyl compound, ylide/phosphonate/sulfone precursors, and bases, are pure and dry. Aldehydes can be prone to oxidation or polymerization.
-
Anhydrous Conditions: Many olefination reactions are sensitive to moisture. Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength and Stoichiometry: The choice and amount of base are critical. For Wittig reactions with unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to fully deprotonate the phosphonium salt. Ensure the correct stoichiometry of the base is used.
-
Temperature Control: Reaction temperature can significantly impact yield and selectivity. Some reactions require low temperatures (e.g., -78 °C) for addition, followed by warming to room temperature.
-
Steric Hindrance: Highly hindered ketones or bulky ylides/phosphonates may react slowly or not at all. In such cases, consider using a more reactive reagent or a different olefination method.[1]
Wittig Olefination
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide. Common issues include controlling alkene stereochemistry and removing the triphenylphosphine oxide (TPPO) byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: How can I control the E/Z stereoselectivity of my Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide.
-
For (Z)-Alkenes (cis): Use unstabilized ylides (e.g., R = alkyl). These reactions are typically under kinetic control and favor the formation of the Z-alkene. To maximize Z-selectivity, use salt-free conditions and aprotic solvents. Sodium-based reagents are often preferred over lithium-based ones, as lithium salts can promote equilibration and reduce Z-selectivity.[1][2]
-
For (E)-Alkenes (trans): Use stabilized ylides that contain an electron-withdrawing group (e.g., ester, ketone). The initial addition of these ylides is reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads to the E-alkene.[3]
-
Schlosser Modification for (E)-Alkenes from Unstabilized Ylides: If an E-alkene is desired from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature to epimerize it to the more stable threo-betaine before it collapses to the E-alkene.[4][5]
Q3: I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best strategies?
A3: TPPO can be challenging to remove due to its polarity. Here are several effective methods:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents. After the reaction, concentrate the mixture and add a non-polar solvent like hexane or a pentane/ether mixture to precipitate the TPPO, which can then be filtered off.[6]
-
Precipitation with Metal Salts: For more polar products, TPPO can be precipitated as a metal salt complex. Adding a solution of zinc chloride (ZnCl₂) in ethanol or magnesium chloride (MgCl₂) in toluene can precipitate the corresponding TPPO complex, which is then removed by filtration.[7][8]
-
Column Chromatography: TPPO is a relatively polar compound and can be separated from less polar products by silica gel chromatography.
Quantitative Data: Stereoselectivity in the Wittig Reaction
| Ylide Type | R Group on Ylide | Typical Base | Dominant Product | Selectivity Control |
| Unstabilized | Alkyl, H | n-BuLi, NaH, t-BuOK | Z-alkene | Kinetic |
| Stabilized | -CO₂R, -COR, -CN | NaH, K₂CO₃ | E-alkene | Thermodynamic |
| Semistabilized | Aryl | n-BuLi, NaH | Mixture of E/Z | Often poor selectivity |
Experimental Protocol: Schlosser Modification for (E)-Alkene Synthesis
-
Under an inert atmosphere, suspend the phosphonium salt in a dry solvent like THF.
-
Cool the suspension to 0 °C and add one equivalent of a strong base (e.g., phenyllithium).
-
Stir for 30 minutes to form the ylide.
-
Cool the reaction mixture to -78 °C and add the aldehyde.
-
After the initial addition is complete, add a second equivalent of phenyllithium at -78 °C to deprotonate the betaine intermediate.
-
Allow the mixture to warm to room temperature, which promotes elimination to the E-alkene.
-
Quench the reaction with a proton source (e.g., methanol or water).
-
Proceed with standard aqueous workup and purification.
Visualization: Wittig Reaction Stereoselectivity
Caption: Control of stereoselectivity in the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction, a modification of the Wittig reaction, uses phosphonate carbanions and typically favors the formation of (E)-alkenes. A key advantage is the easy removal of the water-soluble phosphate byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting
Q4: My HWE reaction is not giving the expected (E)-alkene. How can I improve E-selectivity?
A4: While the HWE reaction generally favors E-alkenes, several factors can be optimized to enhance this selectivity:
-
Base and Cation: The choice of base and counterion is crucial. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices that promote high E-selectivity. Lithium salts can sometimes decrease E-selectivity.
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can favor the formation of the thermodynamically more stable E-alkene by allowing for equilibration of intermediates.[9]
-
Aldehyde Structure: Increased steric bulk on the aldehyde generally leads to higher E-selectivity.[9]
Q5: How can I synthesize a (Z)-alkene using an HWE-type reaction?
A5: The Still-Gennari modification is a powerful method for achieving high Z-selectivity. This modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strongly dissociating conditions, such as using potassium hexamethyldisilazide (KHMDS) as the base in the presence of 18-crown-6 in THF at low temperatures.[9][10] These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the Z-alkene.[11]
Quantitative Data: E/Z Selectivity in HWE Reactions
| Method | Phosphonate Reagent | Base/Conditions | Typical Product |
| Standard HWE | Triethyl phosphonoacetate | NaH, THF | E-alkene |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | Z-alkene |
Experimental Protocol: Still-Gennari Modification for (Z)-Alkene Synthesis
-
Under an inert atmosphere, dissolve the phosphonate (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of KHMDS in THF.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography.[10]
Visualization: HWE Reaction Pathways
Caption: Comparison of standard HWE and Still-Gennari conditions.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically with high E-selectivity, from heteroaryl sulfones and carbonyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q6: I am observing a self-condensation byproduct in my Julia-Kocienski reaction. How can I prevent it?
A6: Self-condensation occurs when the sulfonyl carbanion attacks another molecule of the starting sulfone instead of the aldehyde. This side reaction can be minimized by controlling the concentration of the reactive carbanion. The best practice is to perform the reaction under "Barbier-like conditions" , where the base is added slowly to a mixture of both the sulfone and the aldehyde.[1][12] This ensures that the generated carbanion reacts with the aldehyde as soon as it is formed.
Q7: How can I control the stereoselectivity of the Julia-Kocienski reaction?
A7: The Julia-Kocienski reaction generally provides high E-selectivity. However, the choice of the heteroaryl sulfone and reaction conditions can influence the outcome.
-
For (E)-Alkenes: The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often gives excellent E-selectivity.
-
For (Z)-Alkenes: While less common, certain pyridinyl sulfones have been shown to exhibit high Z-selectivity.[12] The choice of base and solvent can also play a role, with larger counterions (like K+) and polar solvents potentially favoring the formation of Z-isomers by promoting an open transition state.[12]
Quantitative Data: Comparison of Julia Olefination Variants
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Sulfone Reagent | Phenyl sulfone | Heteroaryl sulfone (e.g., BT, PT)[1] |
| Procedure | Multi-step (two-pot)[1] | One-pot[1] |
| Final Step | Reductive elimination (e.g., Na/Hg)[1] | Spontaneous elimination |
| Typical Selectivity | High E-selectivity | High E-selectivity |
Experimental Protocol: Julia-Kocienski Olefination under Barbier-like Conditions
-
Under an inert atmosphere, dissolve the heteroaryl sulfone (1.1 eq) and the aldehyde (1.0 eq) in a dry solvent (e.g., THF).
-
Cool the mixture to -78 °C.
-
Slowly add a strong base (e.g., KHMDS, 1.2 eq) dropwise over 30-60 minutes.
-
After the addition is complete, stir the reaction at -78 °C for 1-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.[1]
-
Proceed with standard aqueous workup and purification.
Visualization: Minimizing Self-Condensation in Julia-Kocienski Olefination
Caption: Strategy to minimize self-condensation in Julia-Kocienski reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. shenvilab.org [shenvilab.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with Diethyl 3-methoxybenzylphosphonate
Welcome to the technical support center for optimizing reactions involving Diethyl 3-methoxybenzylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the successful application of this reagent in olefination reactions, primarily the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Horner-Wadsworth-Emmons reaction with this compound, providing potential causes and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate. The electron-donating 3-methoxy group can slightly decrease the acidity of the benzylic proton compared to unsubstituted benzylphosphonate. 2. Reaction Temperature Too Low: The reaction rate may be too slow at the employed temperature. 3. Steric Hindrance: A sterically hindered aldehyde or ketone can impede the reaction. 4. Decomposition of Reactants: Base-sensitive functional groups on the aldehyde or ketone may be undergoing side reactions. | 1. Base Selection: Consider using a stronger base. Common choices include Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or n-Butyllithium (n-BuLi). For substrates sensitive to strong bases, milder conditions like lithium chloride with an amine base (e.g., DBU) can be effective.[1][2][3] 2. Temperature Optimization: Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or with gentle heating.[1][4] 3. Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase the concentration of the reactants.[1] 4. Protecting Groups: If your carbonyl compound has base-sensitive functional groups, consider using appropriate protecting groups.[1] |
| Poor (E)-Stereoselectivity | 1. Reaction Conditions Favoring (Z)-Isomer: Certain conditions, such as the use of potassium salts and crown ethers, can favor the formation of the (Z)-alkene.[5] 2. Insufficient Equilibration: The intermediates may not have reached thermodynamic equilibrium. | 1. Cation Effect: The use of lithium or sodium bases generally favors the formation of the (E)-alkene.[2][5] 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[2][6] 3. Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF) are generally preferred. Protic solvents should be avoided.[1] |
| Formation of Side Products | 1. Self-Condensation of Carbonyl Compound: The base can catalyze the self-condensation (e.g., aldol reaction) of the aldehyde or ketone. 2. Reaction with Phosphonate Ester: The base may react with the ethyl esters of the phosphonate. | 1. Slow Addition: Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation.[1] 2. Choice of Base: Use a non-nucleophilic base like NaH or DBU to avoid reaction with the phosphonate ester groups.[3] |
| Difficulty in Product Purification | 1. Water-Soluble Byproduct: The dialkylphosphate byproduct is generally water-soluble, but emulsions can form during workup. 2. Co-elution of Product and Unreacted Starting Material: Similar polarity of the product and starting materials can make chromatographic separation difficult. | 1. Aqueous Workup: The phosphate byproduct can be readily separated by washing with water.[7][8] Ensure thorough extraction with an appropriate organic solvent. Breaking emulsions may require the addition of brine. 2. Optimize Chromatography: Use a different solvent system for flash column chromatography or consider alternative purification methods like crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for optimizing the HWE reaction with this compound?
A good starting point is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, followed by warming to room temperature.[1][7] The phosphonate is deprotonated first, and then the aldehyde or ketone is added slowly.
Q2: How can I favor the formation of the (Z)-alkene?
While the standard HWE reaction typically yields the (E)-alkene, the Still-Gennari modification can be used to favor the (Z)-isomer.[6] This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a specific base/solvent combination, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures (-78 °C).[6] Although this compound does not have electron-withdrawing ester groups, experimenting with potassium bases and crown ethers may influence the E/Z ratio.[5]
Q3: My aldehyde is sensitive to strong bases. What conditions should I use?
For base-sensitive substrates, the Roush-Masamune conditions are a good option.[2][6] These conditions typically involve using a milder base like DBU in the presence of lithium chloride (LiCl) in a solvent such as acetonitrile.[3]
Q4: What is the role of the 3-methoxy group on the benzyl ring?
The 3-methoxy group is an electron-donating group. This can slightly decrease the acidity of the alpha-protons on the benzylic carbon of the phosphonate, potentially requiring a stronger base for complete deprotonation compared to an unsubstituted benzylphosphonate.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde or ketone and the formation of the product alkene.
Experimental Protocols
General Protocol for (E)-Alkene Synthesis using NaH/THF
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Base-Sensitive Aldehydes (Roush-Masamune Conditions)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 equivalents) and this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add the base-sensitive aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir at room temperature and monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 6-10 of the general protocol for (E)-alkene synthesis.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing E/Z stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. benchchem.com [benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Diethyl 3-methoxybenzylphosphonate and Diethyl benzylphosphonate in Olefination Reactions
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The choice of phosphonate reagent is critical to the success of this transformation, influencing reaction yields, stereoselectivity, and overall efficiency. This guide provides a detailed comparison of two key reagents, Diethyl 3-methoxybenzylphosphonate and the parent Diethyl benzylphosphonate, in their olefination performance with aromatic aldehydes.
The primary distinction between these two reagents lies in the electronic properties conferred by the methoxy substituent on the benzyl ring of this compound. The methoxy group at the meta-position acts as a weak electron-donating group through resonance, which can subtly influence the reactivity of the phosphonate carbanion. This guide will delve into the practical implications of this substitution, supported by experimental data and detailed protocols.
Performance Comparison in Olefination
To provide a clear comparison, the following table summarizes the performance of this compound and Diethyl benzylphosphonate in the Horner-Wadsworth-Emmons reaction with benzaldehyde. The data for this compound is based on the performance of a closely related analog, Diethyl (3-methylbenzyl)phosphonate, which exhibits similar electronic properties.
| Parameter | This compound (Analog Data) | Diethyl benzylphosphonate |
| Product | (E)-3-Methoxystilbene | (E)-Stilbene |
| Yield | ~85%[1] | 85-95% |
| E/Z Ratio | >99:1[1] | >99:1 |
| Reaction Time | 12 hours[1] | 12-24 hours |
| Base | Sodium Hydride (NaH)[1] | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF)[1] | Tetrahydrofuran (THF) |
| Temperature | Room Temperature (25 °C)[1] | Room Temperature (25 °C) |
The data indicates that the presence of a meta-methoxy group on the benzylphosphonate does not significantly impede the olefination reaction. Both reagents provide excellent yields and exceptional stereoselectivity for the (E)-alkene. The slightly electron-donating nature of the methoxy group may subtly decrease the acidity of the benzylic protons, but this does not appear to adversely affect the overall outcome when a strong base like sodium hydride is employed.
Experimental Protocols
The following are detailed experimental protocols for the Horner-Wadsworth-Emmons olefination reaction using both this compound and Diethyl benzylphosphonate with benzaldehyde as a representative aromatic aldehyde.
Synthesis of (E)-3-Methoxystilbene from this compound
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (E)-3-methoxystilbene.
Synthesis of (E)-Stilbene from Diethyl benzylphosphonate
Materials:
-
Diethyl benzylphosphonate
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (E)-stilbene.
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps are the deprotonation of the phosphonate to form a stabilized carbanion, followed by nucleophilic attack on the aldehyde to form a betaine intermediate. This intermediate then undergoes elimination to yield the alkene and a water-soluble phosphate byproduct.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The experimental workflow for a typical HWE reaction is outlined below.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Spotlight on Diethyl 3-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in modern organic synthesis for the stereoselective formation of alkenes.[1] A modification of the classic Wittig reaction, the HWE olefination offers significant advantages, including the use of more nucleophilic phosphonate carbanions and a water-soluble phosphate byproduct that simplifies product purification.[2] This guide provides an objective comparison of Diethyl 3-methoxybenzylphosphonate with other classes of HWE reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic targets.
Introduction to this compound
This compound is a specialized HWE reagent used for the synthesis of 3-methoxy-substituted stilbene derivatives and other related olefinic compounds.[3][4][5] The presence of the electron-donating methoxy group on the aromatic ring influences the nucleophilicity of the corresponding phosphonate carbanion and the electronic properties of the resulting alkene. This makes it a valuable tool for constructing specific molecular scaffolds in medicinal chemistry and materials science.[6]
Comparative Analysis of HWE Reagents
The choice of an HWE reagent is dictated by the desired stereochemical outcome (E- or Z-alkene) and the nature of the carbonyl substrate. The performance of this compound is best understood when compared against other common HWE reagents.
-
Unsubstituted Benzylphosphonates (e.g., Diethyl benzylphosphonate): These are the standard reagents for producing unsubstituted stilbenes. They reliably favor the formation of the thermodynamically more stable (E)-alkene.[7][8] The primary difference lies in the electronic nature of the resulting stilbene.
-
Phosphonates with Electron-Withdrawing Groups (EWGs): Reagents like β-keto phosphonates or nitrobenzylphosphonates feature EWGs that increase the acidity of the α-protons, facilitating carbanion formation.[9][10] While typically E-selective, the electronic properties of these reagents are in stark contrast to the electron-rich nature of this compound.
-
Still-Gennari Reagents: These reagents, typically bis(2,2,2-trifluoroethyl) phosphonates, are specifically designed to favor the formation of (Z)-alkenes.[11][12] The electron-withdrawing trifluoroethoxy groups accelerate the elimination from the oxaphosphetane intermediate, kinetically favoring the Z-isomer.[11][12]
-
Ando Reagents: Utilizing bulky bis(O-aryl) groups on the phosphonate, these reagents also promote high Z-selectivity, offering an alternative to the Still-Gennari protocol.[13][14]
The general workflow for a phosphorus-based olefination reaction provides a framework for understanding the stages where these different reagents come into play.
Caption: General workflow for Horner-Wadsworth-Emmons olefination.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of this compound in comparison to other representative HWE reagents when reacted with a typical aromatic aldehyde (e.g., benzaldehyde) under standard conditions.
| Reagent Type | Example Reagent | Typical Base/Solvent | Expected Major Isomer | Typical E/Z Ratio | Relative Yield | Key Advantage |
| Electron-Donating Group | This compound | NaH / THF | E (trans) | >95:5 | High[15] | Forms electron-rich stilbenes.[15] |
| Unsubstituted | Diethyl benzylphosphonate | NaH / THF | E (trans) | >95:5 | High | Standard for (E)-stilbene synthesis.[7] |
| Electron-Withdrawing Group | Diethyl (4-nitrobenzyl)phosphonate | NaH / THF | E (trans) | >95:5 | High | Forms electron-poor stilbenes. |
| Still-Gennari Type | Diethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 / THF, -78°C | Z (cis) | <5:95 | Good to High | High Z-selectivity.[12] |
| Ando Type | Diethyl bis(o-methoxyphenyl)phosphonoacetate | KHMDS / THF, -78°C | Z (cis) | <10:90 | Good to High | Alternative for high Z-selectivity.[14] |
Note: Ratios and yields are illustrative and can vary significantly based on the specific aldehyde, base, solvent, and temperature used.[1][16]
The logical relationship between different HWE reagent classes and their primary stereochemical output is crucial for synthetic planning.
Caption: Classification of HWE reagents by stereochemical outcome.
Experimental Protocols
General Protocol for (E)-Alkene Synthesis using this compound
This protocol describes a typical procedure for the HWE reaction between this compound and an aldehyde to yield an (E)-alkene.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen/argon line
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equiv) to a dry round-bottom flask containing anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the red-colored phosphonate carbanion.
-
Olefination: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
The E/Z ratio of the product is typically determined by ¹H NMR spectroscopy. The coupling constant (J-value) for the vinylic protons of the (E)-isomer is generally larger (12-18 Hz) compared to the (Z)-isomer (6-12 Hz).[1]
The mechanism of the HWE reaction explains its high E-selectivity under these conditions.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol for (Z)-Alkene Synthesis using a Still-Gennari Reagent
For the synthesis of (Z)-alkenes, a modified protocol using a reagent like bis(2,2,2-trifluoroethyl) phosphonoacetate is required.
Materials:
-
bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv)
-
18-crown-6 (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: To a solution of 18-crown-6 (1.1 equiv) in anhydrous THF at -78 °C (dry ice/acetone bath), add KHMDS (1.05 equiv).[11][12]
-
Carbanion Formation: Add the Still-Gennari phosphonate reagent (1.0 equiv) dropwise and stir for 20-30 minutes at -78 °C.
-
Olefination: Add the aldehyde (1.0 equiv) and continue stirring at -78 °C for 3-4 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the standard extraction and purification procedure described previously.
Conclusion
This compound is a highly effective reagent for the synthesis of (E)-3-methoxystilbenes and related compounds, demonstrating high yields and excellent E-selectivity under standard HWE conditions.[15] Its performance is comparable to unsubstituted benzylphosphonates in terms of stereocontrol but provides a product with different electronic properties due to the electron-donating methoxy group. For researchers targeting (Z)-alkenes, alternative reagents such as those developed by Still-Gennari or Ando are necessary.[12][14] The selection of an appropriate HWE reagent and reaction protocol is therefore a critical decision in synthetic design, guided by the desired stereochemistry of the final olefin product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl (3-Methoxybenzyl)phosphonate | CymitQuimica [cymitquimica.com]
- 5. Diethyl (3-Methoxybenzyl)phosphonate | 60815-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Validation of Stilbene Synthesis Products
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. In the synthesis of stilbene and its derivatives, which are prevalent in medicinal chemistry and materials science, the potential for forming both cis and trans geometric isomers necessitates a robust validation strategy. Spectroscopic methods provide a powerful toolkit for the unambiguous characterization of these products, leveraging the distinct physical properties arising from their stereochemistry. This guide offers a comparative overview of key spectroscopic techniques for the validation of stilbene synthesis, complete with experimental data and detailed protocols.
The fundamental difference between trans- and cis-stilbene lies in the spatial orientation of the phenyl groups around the central carbon-carbon double bond. In trans-stilbene, the phenyl groups are on opposite sides, resulting in a more planar and sterically stable structure.[1] Conversely, the cis isomer has the phenyl groups on the same side, leading to steric hindrance that forces the phenyl rings out of the plane of the double bond.[1] This geometric disparity creates unique electronic and vibrational environments within each molecule, which in turn give rise to characteristic spectroscopic fingerprints.[2]
Comparative Spectroscopic Data
The following tables summarize the key distinguishing spectroscopic features of cis- and trans-stilbene, providing a quick reference for isomer identification.
Table 1: UV-Vis Spectroscopy Data [2]
| Spectroscopic Technique | Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| UV-Vis Spectroscopy | λmax (in hexane) | ~280 nm | ~295 nm | trans-stilbene exhibits a bathochromic (red) shift in λmax due to greater π-conjugation in its more planar structure.[2] |
| Molar Extinction Coefficient (ε) | Lower | Higher | The higher molar absorptivity of the trans isomer results in a more intense absorption band.[2] |
Table 2: Infrared (IR) Spectroscopy Data [2][3]
| Spectroscopic Technique | Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| Infrared (IR) Spectroscopy | C-H out-of-plane bend (alkene) | ~690 cm⁻¹ | ~960 cm⁻¹ | The C-H out-of-plane bending vibration for the trans configuration is at a significantly higher wavenumber.[2] |
| C-H stretch (alkene) | Weak or absent | ~3060 cm⁻¹ | The C-H stretching vibration of the alkene is a distinguishable peak in the trans isomer but is often absent or weak in the cis isomer due to a cancellation of dipole moments.[3] |
Table 3: ¹H NMR Spectroscopy Data [1]
| Spectroscopic Technique | Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| ¹H NMR Spectroscopy | Vinylic Proton Chemical Shift (δ) | ~6.6 ppm | ~7.1 ppm | The vinylic protons of trans-stilbene are more deshielded and appear at a higher chemical shift.[1] |
| Vinylic Proton Coupling Constant (JHH) | ~6-12 Hz | >12 Hz | The larger coupling constant for the trans isomer is a definitive indicator of the trans relationship between the vinylic protons.[1] |
Table 4: Mass Spectrometry Data
| Spectroscopic Technique | Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z 180 | m/z 180 | While the molecular ion peak will be the same for both isomers, mass spectrometry is crucial for confirming the molecular weight of the synthesized product.[4][5] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) for the stilbene sample.
Materials:
-
Synthesized stilbene sample
-
Hexane (or other suitable UV-grade solvent)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute stock solution of the stilbene sample in hexane.
-
From the stock solution, prepare a further diluted solution to an approximate concentration of 0.01 mg/mL. The final absorbance should ideally be between 0.5 and 1.0 for optimal accuracy.[2]
-
Use hexane as the reference (blank) solution to calibrate the spectrophotometer.[2]
-
Record the UV-Vis spectrum for the sample over a wavelength range of 200-400 nm.[2][6]
-
Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational bands, particularly the C-H out-of-plane bending vibrations.
Materials:
-
Synthesized stilbene sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (for cleaning)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.[2]
-
Record a background spectrum of the empty ATR crystal.[2]
-
Place a small amount of the solid stilbene sample directly onto the ATR crystal.[2]
-
Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.[2]
-
Acquire the IR spectrum over a range of approximately 4000 to 600 cm⁻¹.
Protocol 3: ¹H NMR Spectroscopy
Objective: To determine the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
Materials:
-
Synthesized stilbene sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 10-20 mg of the stilbene sample.[1]
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
-
Insert the NMR tube into the spectrometer's probe.[1]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.[1]
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction) and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]
Protocol 4: Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized stilbene.
Materials:
-
Synthesized stilbene sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI))
Procedure:
-
Prepare a dilute solution of the stilbene sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, which separates it before it enters the mass spectrometer.[4] For LC-MS, the sample is injected into the liquid chromatograph.[7]
-
Acquire the mass spectrum. For EI, a standard ionization energy is 70 eV.[4]
-
Identify the molecular ion peak (M⁺) at m/z 180 for stilbene.
Validation Workflow
The following diagram illustrates a logical workflow for the validation of a stilbene synthesis product using the described spectroscopic methods.
Caption: A logical workflow for the validation of stilbene synthesis products.
By systematically applying these spectroscopic methods and comparing the acquired data with the reference values, researchers can confidently determine the identity, purity, and isomeric composition of their synthesized stilbene products. This comprehensive validation is essential for ensuring the integrity of subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. TRANS-STILBENE(103-30-0) MS spectrum [chemicalbook.com]
- 6. agust.hi.is [agust.hi.is]
- 7. Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Substituted Benzylphosphonates
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are organophosphorus compounds, particularly substituted benzylphosphonates. Their structural analogy to natural phosphates and the hydrolytic stability of the carbon-phosphorus bond make them attractive scaffolds for drug design. This guide provides a comparative analysis of the antimicrobial activity of a series of substituted diethyl benzylphosphonates, supported by experimental data, to elucidate their structure-activity relationships (SAR).
Comparative Analysis of Antimicrobial Activity
Recent studies have demonstrated that substitutions on the phenyl ring of diethyl benzylphosphonate significantly influence their antimicrobial efficacy against various strains of Escherichia coli. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth, serves as a key metric for this comparison.
Key Structure-Activity Relationship Observations:
-
Unsubstituted Benzylphosphonate : The parent diethyl benzylphosphonate compound exhibits moderate antimicrobial activity.[1]
-
Effect of a Boronic Acid Moiety : The introduction of a boronic acid group at the para-position of the phenyl ring leads to a significant enhancement in antimicrobial activity, as indicated by lower MIC values.[1][2] This suggests the boronic acid group may play a crucial role in the compound's interaction with its bacterial target.[2]
-
Impact of Bulky Substituents : Conversely, the presence of large, bulky substituents on the phenyl ring is detrimental to the antimicrobial activity, leading to a significant decrease or complete loss of efficacy.[2]
-
Other Substitutions : Stilbene and biphenyl derivatives with a quinone-like moiety have also shown strong antimicrobial activity, in some cases comparable to or even exceeding that of the boronic acid derivative.[1]
The antimicrobial activity of these derivatives is hypothesized to be linked to their ability to induce high oxidative stress within bacterial cells, ultimately causing damage and modification of bacterial DNA.[1]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of substituted diethyl benzylphosphonates against different strains of E. coli. Lower MIC values indicate higher antimicrobial activity.
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
| 5 | 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂ | 500 | 250 | 500 | 500 |
| 6 | Stilbene derivative | - | - | - | - |
| 8 | Biphenyl derivative | - | 31.25 | - | - |
| Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents" and "Comparative Analysis of Diethyl (2,6-dichlorobenzyl)phosphonate and its Derivatives as Potential Antimicrobial Agents".[1][2] |
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of substituted benzylphosphonates, based on methodologies cited in the literature.
Synthesis of Diethyl Benzylphosphonate Derivatives
Substituted diethyl benzylphosphonate analogs are commonly synthesized using palladium-catalyzed cross-coupling reactions.[3][4] For instance, diethyl (4-iodobenzyl)phosphonate can serve as a starting material to introduce various substituents at the para-position of the phenyl ring. The synthesized compounds are then purified, typically by column chromatography.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is assessed by determining their MIC values against different bacterial strains.[2][5]
-
Bacterial Culture Preparation : Bacterial strains, such as various E. coli strains, are cultured overnight at 37°C. The bacterial inoculum is then standardized to a specific concentration (e.g., 5x10^5 CFU/mL).[5]
-
Compound Preparation : The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Setup : The assay is performed in 96-well microplates. Twofold serial dilutions of the compounds are prepared in the wells.
-
Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[5]
-
MIC Determination : After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][5]
Determination of Minimum Bactericidal Concentration (MBC)
To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, the MBC can be determined.[3]
-
Plating : Following the MIC determination, aliquots from the wells showing no visible growth are plated onto nutrient agar plates.
-
Incubation : The agar plates are incubated at 37°C for 24 hours.
-
MBC Determination : The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[3]
References
assessing the stereoselectivity of different phosphonate reagents in stilbene synthesis
A Comparative Guide to Phosphonate Reagents for Stereoselective Stilbene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction stands as a pivotal tool in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering significant advantages in the synthesis of stilbene derivatives. These compounds are of profound interest in materials science and medicinal chemistry. The stereochemical outcome of the HWE reaction, yielding either the (E)- or (Z)-stilbene isomer, is highly dependent on the choice of phosphonate reagent and the reaction conditions employed. This guide provides a comparative analysis of various phosphonate reagents, supported by experimental data, to facilitate the selection of the most appropriate reagent for achieving the desired stereoselectivity.
Data Presentation: Stereoselectivity of Phosphonate Reagents
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is critically influenced by the structure of the phosphonate reagent. While standard reagents like triethyl phosphonoacetate typically yield the thermodynamically more stable (E)-alkene, modified reagents have been engineered to favor the formation of the (Z)-alkene.[1] The following table summarizes the performance of various phosphonate reagents in the synthesis of stilbenes, highlighting the resulting E/Z isomer ratios under different conditions.
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | E/Z Ratio | Reference |
| E-Selective Reagents | ||||||
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [1] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [1] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [1] |
| Diethyl benzylphosphonate | Benzaldehyde | NaH | THF | rt | >95:5 | [2] |
| Z-Selective Reagents (Still-Gennari type) | ||||||
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <10:>90 | [3] |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 2:98 | [3] |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 4-Nitrobenzaldehyde | NaH | THF | -20 | 2:98 | [3] |
| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | -20 | 13:87 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of the phosphonate reagent and the subsequent Horner-Wadsworth-Emmons reaction for stilbene synthesis.
Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)
This procedure describes the preparation of a common phosphonate reagent used in the HWE reaction.[4]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
A mixture of benzyl bromide (1 equivalent) and triethyl phosphite (1.1 equivalents) is heated at 150-160 °C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by the cessation of ethyl bromide evolution.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl phosphite is removed by distillation under reduced pressure to yield the crude diethyl benzylphosphonate, which can be further purified by vacuum distillation.
General Procedure for the Horner-Wadsworth-Emmons Reaction for (E)-Stilbene Synthesis
This protocol outlines a general method for the synthesis of (E)-stilbenes using a standard phosphonate reagent.[5][6]
Materials:
-
Diethyl benzylphosphonate (or other suitable phosphonate reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Aryl aldehyde (e.g., Benzaldehyde)
Procedure:
-
Preparation of the Phosphonate Carbanion: To a solution of the diethyl benzylphosphonate (1.0-1.2 equivalents) in an anhydrous solvent under an inert atmosphere, add the base (1.0-1.2 equivalents) portion-wise at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to ensure the complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: The reaction mixture is cooled to the desired temperature (typically 0 °C to room temperature), and a solution of the aryl aldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired (E)-stilbene.
Still-Gennari Protocol for (Z)-Stilbene Synthesis
This modified HWE reaction employs phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.[3][7]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Aryl aldehyde
Procedure:
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, a solution of KHMDS (1.05 equivalents) in THF is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for the time required for the reaction to complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the general procedure.
-
The crude product is purified by column chromatography to yield the predominantly (Z)-stilbene.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in the synthesis of phosphonate reagents and their application in the Horner-Wadsworth-Emmons reaction for stilbene synthesis.
Caption: General workflow for phosphonate reagent synthesis and subsequent Horner-Wadsworth-Emmons reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
The Influence of Methoxy Substitution on the Biological Efficacy of Benzylphosphonates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methoxy (-OCH₃) group is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. This substituent can influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. This guide provides a comparative analysis of the effect of the methoxy substituent on the biological efficacy of benzylphosphonates, a class of organophosphorus compounds with diverse therapeutic potential.
Comparative Biological Activity of Methoxy-Substituted Benzylphosphonates
Recent studies have begun to explore the biological activities of benzylphosphonates bearing methoxy substituents. The following table summarizes the available quantitative data on the cytostatic activity of a methoxy-substituted benzylphosphonate derivative.
Table 1: Cytostatic Activity of a Methoxy-Substituted Benzylphosphonate Derivative
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| 14a | Diethyl α-methoxybenzylphosphonate | A2058 (melanoma) | > 200[1] |
| A431 (skin carcinoma) | > 200[1] |
Note: Data for a direct comparison of ortho-, meta-, and para-isomers from a single study is currently unavailable in the reviewed literature.
Inferred Structure-Activity Relationships of Methoxy Substituents
In the absence of a direct comparative study on methoxybenzylphosphonates, we can infer potential structure-activity relationships based on general principles of medicinal chemistry and findings from studies on other classes of molecules. The position of the methoxy group on the benzyl ring is expected to have a significant impact on the compound's biological activity.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The overall electronic effect depends on its position. In the para position, the electron-donating resonance effect is dominant, which can influence the pKa of the phosphonate group and the electron density of the aromatic ring. In the meta position, the inductive effect is more pronounced. The ortho position can exert a combination of electronic and steric effects.
-
Steric Effects: An ortho-methoxy group can introduce steric hindrance, which may either prevent or promote a favorable binding conformation with a biological target.
-
Lipophilicity: The methoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl group, which can affect its ability to cross cell membranes.
Studies on other classes of compounds have shown that:
-
In a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, a meta-methoxy substituted compound displayed the highest inhibitory activity against butyrylcholinesterase (BChE)[2].
-
For resveratrol methoxy derivatives, the 4'-methoxy derivative (para-position on one of the rings) showed significantly higher anti-platelet activity compared to the parent compound[3].
These examples highlight the critical role of the methoxy group's position in determining biological activity and underscore the need for a systematic investigation of ortho-, meta-, and para-methoxybenzylphosphonates.
Experimental Protocols
The following is a detailed methodology for the synthesis and cytostatic evaluation of diethyl α-methoxybenzylphosphonate as described in the literature.
Synthesis of Diethyl α-Methoxybenzylphosphonate (14a)[1]
To a solution of diethyl α-mesyloxybenzylphosphonate (5a) in methyl alcohol, triethylamine is added. The reaction mixture is heated under microwave irradiation at 135 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent to afford the pure diethyl α-methoxybenzylphosphonate.
Cytostatic Activity Assay[1]
Human melanoma (A2058) and skin carcinoma (A431) cell lines are used for the evaluation of cytostatic activity. The cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and a penicillin-streptomycin mixture. The cells are seeded in 96-well plates and incubated for 24 hours. The test compound is then added at various concentrations, and the plates are incubated for an additional 72 hours. The cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a wavelength of 545 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.
Visualizing Potential Structure-Activity Relationships
The following diagram illustrates a hypothetical interaction between a methoxy-substituted benzylphosphonate and a biological target, highlighting how the position of the methoxy group could influence binding.
Caption: Hypothetical binding of a methoxy-benzylphosphonate to a target.
This conceptual diagram illustrates how the phosphonate group might engage in hydrogen bonding, while the aromatic ring participates in π-π stacking. The methoxy group's interaction could be favorable (hydrophobic interaction) or unfavorable (steric hindrance) depending on its position on the benzyl ring.
Conclusion
The position of a methoxy substituent on the benzyl ring of benzylphosphonates is likely to be a critical determinant of their biological efficacy. However, a systematic investigation comparing the ortho, meta, and para isomers is currently lacking in the scientific literature. The available data on a single α-methoxy benzylphosphonate derivative shows limited cytostatic activity. Inferences from related classes of compounds suggest that the electronic, steric, and lipophilic effects of the methoxy group, which vary with its position, can significantly modulate biological activity. Further research involving the synthesis and parallel biological evaluation of a series of ortho-, meta-, and para-methoxybenzylphosphonates is warranted to establish clear structure-activity relationships and to guide the rational design of novel benzylphosphonate-based therapeutic agents.
References
comparing the reactivity of ortho-, meta-, and para-substituted benzylphosphonates
A detailed analysis of ortho-, meta-, and para-substituted benzylphosphonates reveals the significant influence of substituent position on reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their reactivity, supported by experimental data, to inform the strategic design of synthetic pathways and the development of novel therapeutics.
The reactivity of substituted benzylphosphonates, key intermediates in a variety of chemical transformations including the Wittig-Horner and Michaelis-Arbuzov reactions, is intricately governed by the electronic and steric effects imparted by substituents on the benzyl ring. The placement of these substituents—whether in the ortho, meta, or para position—can dramatically alter reaction rates and yields, a critical consideration in the efficient synthesis of target molecules.
Probing Reactivity through the Wittig-Horner Reaction
Kinetic studies of the Wittig-Horner reaction, a cornerstone of alkene synthesis, provide valuable quantitative insights into the electronic effects of substituents on the reactivity of benzylphosphonate carbanions. The reaction of substituted diethyl benzylphosphonates with benzaldehyde serves as an excellent model system for this comparison.
The reaction rate is notably influenced by the electronic nature of the substituent on the benzylphosphonate. Electron-withdrawing groups enhance the acidity of the benzylic proton, facilitating the formation of the phosphonate carbanion and thus accelerating the reaction. Conversely, electron-donating groups decrease the acidity of the benzylic proton, slowing down the reaction.
Experimental data for the Wittig-Horner reaction of various para-substituted diethyl benzylphosphonates with benzaldehyde demonstrates this trend unequivocally.
Table 1: Rate Constants for the Wittig-Horner Reaction of Substituted Diethyl Benzylphosphonates with Benzaldehyde at 27 °C [1][2]
| Substituent (Position) | Rate Constant (k) |
| H (Unsubstituted) | 6.577 |
| p-CH₃ | 1.829 |
| p-Cl | 41.84 |
| p-Br | 43.09 |
As shown in Table 1, electron-donating groups like methyl (p-CH₃) decrease the reaction rate compared to the unsubstituted benzylphosphonate. In contrast, electron-withdrawing groups such as chloro (p-Cl) and bromo (p-Br) significantly increase the reaction rate.[1][2] This relationship can be visualized through a Hammett plot, which correlates the logarithm of the reaction rate constant with the substituent's Hammett constant (σ).
Caption: Conceptual relationship between substituent electronic effects and reaction rates.
Ortho-substituted benzylphosphonates, however, introduce the additional factor of steric hindrance. The proximity of the ortho-substituent to the reactive benzylic position can impede the approach of the base required for carbanion formation and the subsequent attack on the aldehyde. This "ortho effect" often leads to a significant decrease in reaction rate, irrespective of the substituent's electronic properties.
Insights from the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, a fundamental method for the formation of carbon-phosphorus bonds, offers another lens through which to compare the reactivity of benzylphosphonate isomers. The synthesis of substituted benzylphosphonates from the corresponding benzyl halides and a phosphite source provides valuable data on reaction yields, which can be correlated with the overall efficiency and, indirectly, the reactivity of the starting materials.
A sustainable and efficient protocol for the synthesis of benzylphosphonates using a PEG/KI catalytic system provides yield data for a range of ortho-, meta-, and para-substituted benzyl halides.[3]
Table 2: Yields for the Synthesis of Substituted Benzylphosphonates via a Modified Michaelis-Arbuzov Reaction [3]
| Substituent (Position) | Benzyl Halide | Yield (%) |
| H (Unsubstituted) | Benzyl chloride | 94 |
| 2-Cl (ortho) | 2-Chlorobenzyl chloride | 92 |
| 3-Cl (meta) | 3-Chlorobenzyl chloride | 93 |
| 4-Cl (para) | 4-Chlorobenzyl chloride | 95 |
| 2-Br (ortho) | 2-Bromobenzyl bromide | 90 |
| 4-Br (para) | 4-Bromobenzyl bromide | 96 |
| 4-CH₃ (para) | 4-Methylbenzyl chloride | 93 |
| 4-OCH₃ (para) | 4-Methoxybenzyl chloride | 92 |
| 4-NO₂ (para) | 4-Nitrobenzyl bromide | 91 |
The data in Table 2 suggests that for the Michaelis-Arbuzov reaction under these conditions, the position of the substituent generally has a modest impact on the isolated yield, with all isomers providing excellent results. This indicates that while electronic and steric effects are undoubtedly at play, they do not preclude the efficient synthesis of any of the isomers. However, it is important to note that reaction time and conditions were optimized for each substrate, which may mask more subtle differences in intrinsic reactivity.
Caption: General workflow for the synthesis of substituted benzylphosphonates.
Conclusion: A Triad of Influences
The reactivity of ortho-, meta-, and para-substituted benzylphosphonates is a complex interplay of electronic and steric factors.
-
Para-substituted isomers exhibit reactivity that is primarily dictated by the electronic nature of the substituent. Electron-withdrawing groups accelerate reactions where a negative charge develops at the benzylic position, while electron-donating groups have the opposite effect.
-
Meta-substituted isomers generally follow the same electronic trends as their para counterparts, although the magnitude of the effect may be lessened due to the increased distance of the substituent from the reactive center.
-
Ortho-substituted isomers present a more complex scenario where steric hindrance often plays a dominant role, frequently leading to reduced reactivity compared to the meta and para isomers, even when the substituent is electronically activating.
For researchers engaged in the synthesis of molecules incorporating benzylphosphonate moieties, a thorough understanding of these positional effects is paramount. While para- and meta-substituted analogues offer predictable reactivity based on electronic parameters, the synthesis and subsequent reactions of ortho-substituted benzylphosphonates may require more specialized conditions to overcome steric impediments. This guide provides a foundational understanding to aid in the rational design of synthetic strategies and the anticipation of reactivity trends.
Experimental Protocols
Wittig-Horner Reaction Kinetics: [2] The reaction kinetics were monitored by observing the change in the concentration of the phosphonate carbanion over time. The reaction was initiated by adding a small volume of a benzaldehyde solution to a UV cell containing a freshly prepared solution of sodium ethoxide and the substituted diethyl benzylphosphonate. The reaction was followed for approximately 90 minutes, with data points collected every 5 minutes.
Synthesis of Substituted Benzylphosphonates (Modified Michaelis-Arbuzov): [3] To a stirred mixture of the substituted benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), and KI (0.3 mmol) in PEG-400 (0.5 g), the reaction mixture was stirred at room temperature for 6 hours. The progress of the reaction was monitored by TLC. Upon completion, the product was extracted with diethyl ether. The resulting crude product was purified by column chromatography.
References
A Comparative Analysis of Reaction Kinetics: Diethyl 3-Methoxybenzylphosphonate in the Context of Substituted Benzylphosphonates
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key reagents is paramount for optimizing synthetic routes and ensuring reproducible outcomes. This guide provides a detailed comparison of the reaction kinetics of diethyl 3-methoxybenzylphosphonate and other electronically-varied diethyl benzylphosphonates in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.
The reactivity of substituted benzylphosphonates in the Horner-Wadsworth-Emmons reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. These substituents can alter the acidity of the benzylic proton and the nucleophilicity of the resulting carbanion, thereby affecting the overall reaction rate. This guide presents a comparative analysis based on available kinetic data to elucidate the relative reactivity of this compound.
Comparative Reaction Kinetics of Substituted Diethyl Benzylphosphonates
The rate of the Horner-Wadsworth-Emmons reaction is sensitive to the electronic properties of the substituent on the benzylphosphonate. Electron-withdrawing groups are generally observed to increase the reaction rate, while electron-donating groups tend to decrease it. This is attributed to the stabilization of the carbanion intermediate.
A study on the kinetics of the reaction between various substituted diethyl benzylphosphonates and benzaldehyde provides quantitative data to illustrate this trend. The reaction rates were determined at 27 °C, and the resulting rate constants offer a clear comparison of the electronic effects of different substituents.[1]
| Diethyl Benzylphosphonate Substituent | Rate Constant (k) at 27 °C | Relative Rate (to H) |
| p-CH₃ | 1.829 | 0.28 |
| H | 6.577 | 1.00 |
| p-Cl | 41.84 | 6.36 |
| p-Br | 43.09 | 6.55 |
| m-OCH₃ (Predicted) | ~20-30 | ~3-5 |
Table 1: Rate constants for the reaction of substituted diethyl benzylphosphonates with benzaldehyde at 27 °C. Data extracted from a kinetic study of the Wittig-Horner reaction.[1] The value for this compound is an educated estimate based on the known electronic effects of the meta-methoxy group.
The data clearly shows that electron-donating groups like p-methyl decrease the reaction rate compared to the unsubstituted benzylphosphonate.[1] Conversely, electron-withdrawing groups such as p-chloro and p-bromo significantly accelerate the reaction.[1] The 3-methoxy group is primarily an electron-withdrawing group due to its inductive effect when positioned meta to the benzylic carbon. Therefore, it is anticipated that this compound will exhibit a reaction rate that is faster than the unsubstituted analogue but likely slower than the p-halo-substituted derivatives.
The Horner-Wadsworth-Emmons Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then acts as a nucleophile.
Figure 1: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following provides a general methodology for the kinetic analysis of the Horner-Wadsworth-Emmons reaction, which can be adapted to compare this compound with other phosphonates.
General Procedure for Kinetic Measurements
Kinetic studies of the Horner-Wadsworth-Emmons reaction are typically performed using UV-Vis spectroscopy to monitor the disappearance of the aldehyde reactant or the appearance of the alkene product over time.
Materials:
-
Substituted diethyl benzylphosphonate (e.g., this compound)
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Reagent Solutions: Prepare stock solutions of the substituted diethyl benzylphosphonate, benzaldehyde, and sodium ethoxide in anhydrous ethanol.
-
Reaction Initiation: In a quartz cuvette, mix the phosphonate and sodium ethoxide solutions. The reaction is initiated by the rapid addition of the benzaldehyde solution.
-
Data Acquisition: Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the aldehyde or alkene) at regular time intervals. The reaction should be maintained at a constant temperature (e.g., 27 °C).
-
Data Analysis: The rate constants are determined by plotting the appropriate concentration-time function (e.g., ln[aldehyde] vs. time for a pseudo-first-order reaction) and calculating the slope of the resulting line.
References
A Comparative Guide to the Validation of E-Stilbene Formation Using ¹H NMR Analysis
For researchers and professionals in the fields of chemical synthesis and drug development, the accurate confirmation of stereoisomer formation is paramount. Stilbene, existing as E (trans) and Z (cis) isomers, presents a classic case where spectroscopic analysis is essential for structural validation. This guide provides a comparative analysis of common synthetic routes to (E)-stilbene and details the use of ¹H NMR spectroscopy as a definitive validation tool.
Comparative Analysis of Synthetic Routes for (E)-Stilbene
The synthesis of (E)-stilbene can be achieved through several established methods, each with distinct advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions. The Wittig reaction, the Heck reaction, and the McMurry reaction are among the most prominent methods. Below is a summary of their performance based on experimental data.[1][2][3]
| Reaction Type | Key Reagents | Typical Yield (%) | (E)/(Z) Ratio | Primary Advantages | Potential Drawbacks |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde, Base (e.g., NaOH) | 72 - 95[3][4] | >95:5[3] | High (E)-selectivity with unstabilized ylides, versatile.[4] | Formation of triphenylphosphine oxide byproduct can complicate purification. |
| Heck Reaction | Aryl halide (e.g., Iodobenzene), Styrene, Palladium catalyst, Base | 53 - 97[5][6] | Predominantly (E) | Atom-economical, tolerant of many functional groups.[2] | Requires a catalyst, which can sometimes be expensive or sensitive. |
| McMurry Reaction | Benzaldehyde, Low-valent titanium (e.g., from TiCl₃/LiAlH₄) | ~90[6] | Highly (E)-selective | Excellent for synthesizing symmetrical alkenes from ketones/aldehydes.[7][8] | The low-valent titanium reagent is sensitive to air and moisture.[9] |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde, Base (e.g., NaH) | 85[3] | >99:1[3] | Excellent (E)-selectivity, water-soluble phosphate byproduct is easily removed.[2] | Requires synthesis of the phosphonate reagent.[2] |
¹H NMR Validation of (E)-Stilbene Formation
¹H NMR spectroscopy is a powerful technique for distinguishing between the (E) and (Z) isomers of stilbene. The key diagnostic signals are those of the vinylic protons.
Key ¹H NMR Parameters for Stilbene Isomers:
| Isomer | Vinylic Proton (C=C-H) Chemical Shift (δ) | Vinylic Proton Coupling Constant (³JHH) |
| (E) -Stilbene | ~7.11 ppm[10] | ~12-18 Hz[10] |
| (Z) -Stilbene | ~6.60 ppm[10] | ~6-12 Hz[10] |
The significant difference in the coupling constant (J value) for the vinylic protons is the most definitive feature for assigning the stereochemistry. The larger coupling constant in (E)-stilbene is due to the trans relationship of the vinylic protons, which have a dihedral angle of approximately 180°.
Experimental Protocols
This protocol outlines a common laboratory procedure for the synthesis of (E)-stilbene.[11][12]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
95% Ethanol
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (3.8 g) and benzaldehyde (1 mL) in 10 mL of dichloromethane.[11]
-
Ylide Formation and Reaction: Heat the mixture to a gentle reflux with stirring. Once refluxing, add 5 mL of 50% aqueous sodium hydroxide dropwise through the condenser while stirring vigorously.[11]
-
Reflux: Continue to reflux the mixture for 30-60 minutes.
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[12]
-
Solvent Removal: Decant the dried solution and remove the dichloromethane using a rotary evaporator.[12]
-
Purification: Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-stilbene.[12]
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the purified stilbene product in approximately 0.7 mL of deuterated chloroform (CDCl₃).[10]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[10]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).[10]
-
Analysis: Process the spectrum and analyze the vinylic proton signals to determine their chemical shift and coupling constant. A singlet observed around 7.1 ppm is indicative of the two equivalent vinylic protons of (E)-stilbene. The presence of a doublet with a coupling constant in the range of 12-18 Hz for the vinylic protons confirms the (E) configuration.
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the Wittig reaction mechanism for (E)-stilbene synthesis and the logical workflow for its validation.
Caption: Wittig reaction mechanism for E-stilbene synthesis.
Caption: Workflow for E-stilbene validation via ¹H NMR.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effectiveness of Phosphonate Reagents in Synthesis
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. A key determinant of the reaction's success—both in terms of yield and stereochemical outcome—is the choice of phosphonate reagent. This guide provides an objective comparison of the cost-effectiveness of common phosphonate reagents, balancing reagent price with performance data to inform rational selection in a laboratory setting.
The primary focus of this comparison will be on phosphonoacetate reagents, which are widely used to synthesize α,β-unsaturated esters. We will compare the performance of reagents derived from trimethyl phosphite (leading to trimethyl phosphonoacetate) and triethyl phosphite (leading to triethyl phosphonoacetate), which typically favor the formation of (E)-alkenes. Furthermore, we will evaluate the specialized Still-Gennari reagent, bis(2,2,2-trifluoroethyl) phosphonoacetate, which is designed to selectively produce (Z)-alkenes.
Performance and Stereoselectivity Comparison
The choice of phosphonate reagent directly impacts the stereochemical outcome of the HWE reaction. Standard dialkyl phosphonoacetates generally yield the thermodynamically favored (E)-alkene with high selectivity.[1] In contrast, the Still-Gennari modification, which employs phosphonates with electron-withdrawing trifluoroethyl groups, kinetically favors the formation of the (Z)-alkene.[2][3]
The following tables summarize typical yields and stereoselectivity (E/Z ratio) for these reagents in reactions with representative aromatic and aliphatic aldehydes, based on data compiled from various studies.
Table 1: Olefination of Aromatic Aldehydes (e.g., Benzaldehyde)
| Phosphonate Reagent | Typical Yield (%) | E/Z Ratio | Reference |
| Trimethyl phosphonoacetate | ~85-95% | >95:5 | [4] |
| Triethyl phosphonoacetate | ~85-95% | >98:2 | [1] |
| Still-Gennari Reagent | ~90-99% | <5:95 | [2][3] |
Table 2: Olefination of Aliphatic Aldehydes (e.g., Heptanal)
| Phosphonate Reagent | Typical Yield (%) | E/Z Ratio | Reference |
| Trimethyl phosphonoacetate | ~80-90% | ~90:10 | [4] |
| Triethyl phosphonoacetate | ~80-90% | ~95:5 | [1] |
| Still-Gennari Reagent | ~70-85% | ~10:90 | [3] |
Cost-Effectiveness Analysis
To provide a practical measure of cost-effectiveness, the approximate bulk pricing of each phosphonate reagent was determined from various chemical suppliers. This data is combined with the average yield to provide a "cost per gram of product," assuming the synthesis of an α,β-unsaturated ester from benzaldehyde (product MW ≈ 150 g/mol ) as a model reaction.
Note: Prices are estimates based on available 2025 bulk pricing and are subject to change. The cost for the Still-Gennari reagent is estimated based on the price of its precursor, bis(2,2,2-trifluoroethyl) phosphite, and a high-yielding synthesis protocol.[5][6][7][8][9]
Table 3: Cost-Effectiveness Comparison
| Phosphonate Reagent | Approx. Price ($/kg) | Avg. Yield (%) | Approx. Reagent Cost per Gram of Product ($) |
| Trimethyl phosphonoacetate | $120 - $200 | 90% | $0.15 - $0.24 |
| Triethyl phosphonoacetate | $135 - $250 | 92% | $0.16 - $0.29 |
| Still-Gennari Reagent | $1500 - $2500 (estimated) | 95% | $1.70 - $2.84 |
From this analysis, trimethyl and triethyl phosphonoacetate are highly comparable and cost-effective for the synthesis of (E)-alkenes. The slightly lower molecular weight of the trimethyl derivative offers a marginal cost advantage. The Still-Gennari reagent, while highly effective for producing (Z)-alkenes with excellent selectivity and yield, comes at a significantly higher cost, reflecting the price of the fluorinated precursors.[10] Its use is therefore justified when the (Z)-isomer is the exclusive target and cannot be easily obtained through other methods.
Key Signaling Pathways and Experimental Workflows
To visualize the underlying chemical processes and laboratory procedures, the following diagrams are provided.
Experimental Protocols
General Protocol for (E)-Alkene Synthesis using Triethyl Phosphonoacetate
This protocol is representative for the synthesis of an (E)-α,β-unsaturated ester.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.0 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.[1]
Protocol for (Z)-Alkene Synthesis using the Still-Gennari Modification
This protocol is representative for the synthesis of a (Z)-α,β-unsaturated ester.[2]
Materials:
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF)
-
18-crown-6 (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent) (1.1 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 eq) to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bis(2,2,2-trifluoroethyl) Phosphite , >94.0%(GC) , 92466-70-1 - CookeChem [cookechem.com]
- 7. Bis(2,2,2-trifluoroethyl) phosphite, tech. 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. BIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE price,buy BIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE - chemicalbook [chemicalbook.com]
- 9. Bis(2,2,2-trifluoroethyl) Phosphite | CymitQuimica [cymitquimica.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
Personal protective equipment for handling Diethyl 3-methoxybenzylphosphonate
This guide provides immediate safety, operational, and disposal information for handling Diethyl 3-methoxybenzylphosphonate in a laboratory setting. The following procedures are based on guidelines for structurally similar phosphonate compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[2] It is recommended to use chemical-resistant gloves.[3][4] Wear a lab coat or other protective clothing to prevent skin contact.[2][5] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][6] If ventilation is inadequate, wear a self-contained breathing apparatus (SCBA) or an appropriate respirator.[2][6][7] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[8] Double gloving may be appropriate in some situations.[5] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
Handling:
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[1][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][6]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[6]
Spill Management:
-
For spills, use personal protective equipment as required.[6]
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][6]
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Standard operating procedure for safe handling and disposal.
First Aid Measures
In case of exposure, follow these first-aid measures immediately.
-
After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
After ingestion: Clean mouth with water. Do NOT induce vomiting. Get medical attention.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 4. extension.missouri.edu [extension.missouri.edu]
- 5. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. abmole.com [abmole.com]
- 8. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
